Ac-IEPD-AFC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXKKVLJPWMVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F3N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to Ac-IEPD-AFC Cleavage by Caspase-8 and Granzyme B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide fluorogenic substrate, Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IEPD-AFC), serves as a valuable tool in the study of apoptosis and immunology. Its specific amino acid sequence, IEPD, is recognized and cleaved by two distinct proteases with critical roles in programmed cell death: caspase-8 and granzyme B. This technical guide provides an in-depth analysis of the mechanism of this compound cleavage, offering insights into the kinetics, substrate specificities, and the distinct signaling pathways in which these enzymes operate. Detailed experimental protocols and visual representations of the underlying biological processes are provided to facilitate a comprehensive understanding for researchers in drug discovery and development.
Core Mechanism of this compound Cleavage
The fundamental mechanism of this compound cleavage involves the hydrolytic cleavage of the peptide bond C-terminal to the aspartic acid (Asp, D) residue within the IEPD sequence. This cleavage is catalyzed by the active sites of both caspase-8 and granzyme B. Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released from the quenching effect of the peptide, resulting in a significant increase in fluorescence. This fluorescence can be quantitatively measured to determine the enzymatic activity of caspase-8 or granzyme B.
The cleavage reaction can be summarized as follows:
This compound + H₂O --(Enzyme)--> Ac-IEPD + AFC (fluorescent)
The specificity of this cleavage is dictated by the interactions between the amino acid residues of the substrate and the substrate-binding pockets of the respective enzymes.
Enzymatic Kinetics and Substrate Specificity
The efficiency and specificity of this compound cleavage are determined by the kinetic parameters of the enzyme-substrate interaction, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).
Granzyme B
Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, efficiently cleaves substrates after aspartic acid residues. For the substrate this compound, the following kinetic parameter has been reported for human granzyme B:
| Substrate | Enzyme | Kₘ (μM) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Human Granzyme B | 585[1] | Not available |
| Ac-IEPD-pNA | Granzyme B | N/A | 6.6 x 10⁴[2] |
Granzyme B exhibits a strong preference for substrates with the consensus sequence Ile-Glu-X-Asp, making this compound a suitable substrate for monitoring its activity.
Caspase-8
Caspase-8 is an initiator caspase in the extrinsic pathway of apoptosis. While it recognizes and cleaves the IETD sequence, making Ac-IETD-AFC a commonly used substrate, studies on caspase substrate specificity suggest that IETD may not be the optimal sequence for caspase-8. Some research indicates that caspase-8 and the related caspase-10 may prefer the caspase-9 substrate sequence (LEHD) over IETD, although both are cleaved effectively[3].
Specific Kₘ and kcat values for the cleavage of Ac-IETD-AFC by caspase-8 are not consistently reported in publicly available literature, precluding a direct quantitative comparison with granzyme B for this specific substrate. However, the use of Ac-IETD-AFC remains a valid method for assessing caspase-8 activity, particularly in systems where granzyme B activity is absent or inhibited.
Signaling Pathways Involving this compound Cleavage
The cleavage of this compound by caspase-8 and granzyme B occurs within distinct and critical signaling pathways that lead to apoptosis.
Caspase-8 in the Extrinsic Apoptosis Pathway
Caspase-8 is a key initiator of the extrinsic, or death receptor-mediated, pathway of apoptosis. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation through dimerization and proteolytic cleavage. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.
Caption: Caspase-8 activation at the DISC and subsequent cleavage of Ac-IETD-AFC.
Granzyme B-Mediated Cytotoxicity
Granzyme B is a critical effector molecule in cell-mediated cytotoxicity, a key mechanism by which the immune system eliminates virus-infected and cancerous cells. Cytotoxic T lymphocytes and NK cells release granzyme B along with a pore-forming protein, perforin, into the immunological synapse formed with a target cell. Perforin facilitates the entry of granzyme B into the target cell's cytoplasm. Once inside, granzyme B can initiate apoptosis through multiple mechanisms, including the direct activation of executioner caspases and the cleavage of other key cellular substrates.
Caption: Granzyme B entry into a target cell and cleavage of this compound.
Experimental Protocols
The following are generalized protocols for measuring caspase-8 and granzyme B activity using this compound. Researchers should optimize these protocols for their specific experimental conditions.
Caspase-8 Activity Assay
Materials:
-
Cells or tissue lysates
-
Ac-IETD-AFC substrate (typically 1 mM stock in DMSO)
-
Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorometer capable of excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles or lysis buffer).
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Bring the final volume in each well to 100 µL with caspase assay buffer.
-
Prepare a reaction mixture by diluting the Ac-IETD-AFC stock solution to a final concentration of 50 µM in the caspase assay buffer.
-
Add 100 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Include appropriate controls, such as a buffer blank, a lysate-only control, and a positive control with purified active caspase-8.
Granzyme B Activity Assay
Materials:
-
Cell lysates, purified granzyme B, or other biological samples
-
This compound substrate (typically 1 mM stock in DMSO)
-
Granzyme B assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)
-
96-well black microplate
-
Fluorometer capable of excitation at ~380-400 nm and emission at ~500-505 nm
Procedure:
-
Prepare samples as required. For cell lysates, follow a similar procedure as for the caspase-8 assay.
-
In a 96-well plate, add your sample to each well.
-
Adjust the final volume in each well to 50 µL with granzyme B assay buffer.
-
Prepare a reaction mix by diluting the this compound substrate in the granzyme B assay buffer to the desired final concentration (e.g., 200 µM).
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. For kinetic assays, measure fluorescence at regular intervals.
-
Measure the fluorescence at an excitation wavelength of 380-400 nm and an emission wavelength of 500-505 nm.
-
Include appropriate controls, such as a buffer blank, a sample-only control, and a positive control with purified active granzyme B.
Conclusion
This compound is a versatile and sensitive substrate for monitoring the activity of two key pro-apoptotic proteases, caspase-8 and granzyme B. Understanding the distinct signaling pathways in which these enzymes operate, along with their substrate specificities and kinetics, is crucial for researchers in the fields of apoptosis, immunology, and cancer biology. The detailed protocols and visual aids provided in this guide are intended to empower scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of programmed cell death and the development of novel therapeutics.
References
Ac-IEPD-AFC: A Comprehensive Technical Guide to its Use as a Granzyme B Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic peptide substrate meticulously designed for the sensitive and specific detection of granzyme B activity.[1] Granzyme B is a critical serine protease, primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a pivotal role in inducing apoptosis in target cells, making it a key effector molecule in the immune response against viral infections and tumorigenesis. This guide provides an in-depth overview of this compound, its biochemical properties, detailed experimental protocols for its use, and its application in studying granzyme B-mediated signaling pathways.
Biochemical and Physical Properties
This compound is a tetrapeptide sequence (Ile-Glu-Pro-Asp) that mimics the natural cleavage site of granzyme B in key apoptotic substrates. This peptide is conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by granzyme B between the aspartate (Asp) residue and AFC, the highly fluorescent AFC molecule is released. The resulting fluorescence can be readily quantified to determine granzyme B activity.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
| Property | Value | Source |
| Molecular Weight | 725.67 g/mol | N/A |
| Excitation Wavelength (λex) | 380 - 400 nm | [2][3] |
| Emission Wavelength (λem) | 500 - 505 nm | [2][3] |
| Purity | ≥95% | N/A |
| Solubility | Soluble in DMSO | N/A |
| Enzyme | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Source |
| Human Granzyme B | 585 µM | Not Found | Not Found | [4] |
| Caspase-8 | Not Found | Not Found | Not Found | N/A |
Note: While a specific kcat value for this compound with granzyme B was not found in the reviewed literature, the substrate is widely used and validated for measuring granzyme B activity. Similarly, specific kinetic parameters for the interaction of this compound with caspase-8 were not identified, though qualitative cross-reactivity has been noted in some contexts.
Granzyme B Signaling Pathway
Granzyme B, upon delivery into a target cell's cytoplasm via perforin-formed pores, initiates apoptosis through multiple interconnected pathways. A primary mechanism involves the direct activation of caspases, key executioners of apoptosis. Granzyme B can directly cleave and activate pro-caspase-3 and pro-caspase-7. Additionally, it can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates the apoptosome and subsequently activates caspase-9, leading to a caspase cascade.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Experimental Protocols
The following section provides a detailed methodology for a typical granzyme B activity assay using this compound. This protocol is a synthesis of information from various sources and can be adapted for specific experimental needs.
Materials
-
This compound substrate
-
Recombinant human granzyme B (as a positive control)
-
Granzyme B assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.4)
-
Lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)
-
96-well black microplate, preferably with a clear bottom
-
Fluorometric plate reader with excitation at ~380-400 nm and emission at ~500-505 nm
-
Cell or tissue samples
Experimental Workflow
Caption: General workflow for a granzyme B activity assay.
Detailed Methodologies
1. Sample Preparation:
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-5 x 10^6 cells per 100 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Tissue Homogenates:
-
Homogenize fresh or frozen tissue in ice-cold lysis buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Protein Concentration: Determine the protein concentration of the lysates to normalize granzyme B activity.
2. Standard Curve Preparation (using free AFC):
-
Prepare a stock solution of free AFC in DMSO.
-
Create a series of dilutions of the AFC stock solution in the granzyme B assay buffer to generate a standard curve (e.g., 0 to 10 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
3. Granzyme B Activity Assay:
-
Reaction Mix Preparation: Prepare a 2X reaction mix by diluting the this compound substrate to a final concentration of 100-200 µM in the granzyme B assay buffer.
-
Sample and Control Setup:
-
Add 50 µL of your cell or tissue lysate to the wells.
-
For a positive control, add a known amount of active recombinant granzyme B.
-
For a negative control/blank, use 50 µL of lysis buffer.
-
-
Initiate the Reaction: Add 50 µL of the 2X reaction mix to each well containing the samples and controls.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement:
-
Kinetic Assay (Recommended): Measure the fluorescence intensity every 1-5 minutes for 30-60 minutes.
-
Endpoint Assay: After a fixed incubation time (e.g., 60 minutes), measure the fluorescence intensity.
-
4. Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Plot the AFC standard curve (fluorescence intensity vs. AFC concentration).
-
For a kinetic assay, determine the rate of reaction (change in fluorescence over time) for each sample from the linear portion of the curve.
-
Convert the rate of fluorescence increase to the concentration of AFC released per unit of time using the standard curve.
-
Normalize the granzyme B activity to the protein concentration of the lysate.
Specificity and Off-Target Effects
While this compound is a widely used and effective substrate for granzyme B, it is important to consider its specificity. The IEPD sequence is also recognized by some caspases, particularly caspase-8. Therefore, when interpreting results, especially in complex biological samples, the potential for cross-reactivity should be considered. For experiments requiring absolute specificity, the use of granzyme B-specific inhibitors or control experiments with caspase inhibitors may be necessary. Furthermore, it has been observed that mouse granzyme B cleaves Ac-IEPD-pNA (a similar substrate) much less efficiently than human granzyme B, suggesting potential species-specific differences in substrate preference that should be considered when working with murine models.
Conclusion
This compound is a valuable tool for researchers in immunology, cancer biology, and drug development for the sensitive and quantitative measurement of granzyme B activity. Its use in conjunction with the detailed protocols and understanding of the underlying signaling pathways described in this guide will enable robust and reliable investigation of granzyme B's role in health and disease. Careful consideration of its specificity and potential off-target effects will ensure the accurate interpretation of experimental results.
References
An In-depth Technical Guide to the Interaction of Ac-IEPD-AFC and Caspase-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis, is a key target for therapeutic intervention in a variety of diseases. The study of its enzymatic activity relies heavily on specific substrates that can accurately report on its function. While Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IETD-AFC) is widely recognized as the canonical fluorogenic substrate for caspase-8, Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IEPD-AFC) is also utilized, though its interaction with caspase-8 is less defined and exhibits significant cross-reactivity with other proteases, notably Granzyme B. This guide provides a comprehensive technical overview of the interaction between this compound and caspase-8, contextualized by the well-established data for Ac-IETD-AFC. It includes detailed signaling pathways, experimental protocols, and a comparative analysis of substrate specificity to aid researchers in the accurate assessment of caspase-8 activity and the development of targeted therapeutics.
Caspase-8: An Initiator of Apoptosis
Caspase-8 is a cysteine-aspartic protease that plays a pivotal role in the initiation of apoptosis, or programmed cell death, in response to extracellular signals.[1] As an initiator caspase, it is one of the first proteases to be activated in the extrinsic apoptotic pathway.[1]
Structure and Activation
Caspase-8 is synthesized as an inactive zymogen, procaspase-8, which consists of an N-terminal pro-domain containing two death effector domains (DEDs), a large catalytic subunit (p18), and a small catalytic subunit (p10).[2] Activation of caspase-8 is a proximity-induced mechanism that occurs upon its recruitment to the Death-Inducing Signaling Complex (DISC).[3] The DISC forms when extracellular ligands, such as FasL or TNF-α, bind to their cognate death receptors on the cell surface.[1][2] This binding event leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 via homotypic DED interactions.[1] The increased local concentration of procaspase-8 at the DISC facilitates its dimerization and subsequent auto-proteolytic cleavage, leading to the formation of the active heterotetrameric enzyme.[3][4]
Signaling Pathway
Once activated, caspase-8 can initiate the apoptotic cascade through two primary routes:
-
Direct activation of effector caspases: Active caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
-
Engagement of the intrinsic pathway: Caspase-8 can also cleave the Bcl-2 family member Bid (BH3 interacting-domain death agonist). The resulting truncated Bid (tBid) translocates to the mitochondria, where it induces the release of cytochrome c, leading to the activation of the apoptosome and caspase-9, thereby amplifying the apoptotic signal.[5]
Figure 1: Extrinsic Apoptosis Signaling Pathway.
Fluorogenic Substrates for Caspase-8 Activity
The enzymatic activity of caspase-8 is commonly measured using fluorogenic substrates. These are typically short peptide sequences recognized by the caspase, conjugated to a fluorescent reporter molecule like 7-amino-4-trifluoromethylcoumarin (AFC). In their intact form, the fluorescence of AFC is quenched. Upon cleavage of the peptide by an active caspase, AFC is released, resulting in a measurable increase in fluorescence.
Ac-IETD-AFC: The Canonical Caspase-8 Substrate
The tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) is the preferred recognition motif for caspase-8.[6] Consequently, Ac-IETD-AFC is widely used as a specific and sensitive substrate for measuring caspase-8 activity in vitro and in cell lysates.[6][7]
This compound: A Granzyme B Substrate with Caspase-8 Cross-Reactivity
The tetrapeptide sequence Isoleucyl-Glutamyl-Prolyl-Aspartic acid (IEPD) is recognized as the optimal cleavage site for Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells.[8][9] While this compound is primarily used to measure Granzyme B activity, studies have shown that it can be cleaved by caspase-8, indicating a degree of cross-reactivity.[10] This overlap in substrate preference is an important consideration for researchers, as the presence of Granzyme B in certain experimental systems could lead to an overestimation of caspase-8 activity when using this compound.
Quantitative Data on Substrate-Enzyme Interaction
The efficiency of an enzyme's interaction with a substrate is characterized by the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the substrate's binding affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters for Caspase-8 Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Primary Target | Reference(s) |
| Ac-IETD-AFC | Data not found | Data not found | Data not found | Caspase-8 | [6][7] |
| This compound | 585 | Data not found | Data not found | Granzyme B | [8][9] |
Note: While specific Km and kcat values for the interaction of Ac-IETD-AFC and this compound with caspase-8 are not consistently reported across the literature, Ac-IETD-AFC is universally cited as the preferred and more specific substrate for caspase-8.
Experimental Protocols
Caspase-8 Activity Assay
This protocol provides a general framework for measuring caspase-8 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., FasL, TNF-α)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
Fluorogenic Substrate (Ac-IETD-AFC or this compound), 10 mM stock in DMSO
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control.
-
Cell Lysis:
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer.
-
For adherent cells, wash with ice-cold PBS, scrape cells into PBS, pellet by centrifugation, and resuspend in ice-cold Lysis Buffer.
-
-
Incubation: Incubate the cell suspension on ice for 15-30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate to each well and adjust the volume with Assay Buffer to 90 µL.
-
Substrate Addition: Add 10 µL of the 10X working solution of the fluorogenic substrate (e.g., 200 µM Ac-IETD-AFC in Assay Buffer) to each well to a final concentration of 20 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
Figure 2: Caspase-8 Activity Assay Workflow.
Caspase-8 Inhibitor Screening Assay
This protocol outlines a method for screening potential caspase-8 inhibitors.
Materials:
-
Recombinant active caspase-8
-
Test compounds (potential inhibitors)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) as a positive control
-
Assay Buffer (as described in 4.1)
-
Fluorogenic Substrate (Ac-IETD-AFC), 10 mM stock in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Recombinant active caspase-8 (at a concentration that gives a robust signal)
-
Test compound at various concentrations or positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Ac-IETD-AFC) to a final concentration within the linear range of the assay.
-
Kinetic Measurement: Immediately begin reading the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each test compound concentration relative to the uninhibited control.
Figure 3: Caspase-8 Inhibitor Screening Workflow.
Conclusion and Future Directions
The accurate measurement of caspase-8 activity is fundamental to understanding its role in health and disease and for the development of novel therapeutics. While Ac-IETD-AFC remains the gold standard for specific and sensitive detection of caspase-8 activity, the cross-reactivity of this compound with caspase-8 highlights the importance of careful substrate selection and data interpretation. For researchers specifically investigating the interplay between Granzyme B and caspase-8 signaling pathways, the differential cleavage of these substrates could be a valuable tool. However, for the specific quantification of caspase-8 activity, particularly in complex biological samples, the use of Ac-IETD-AFC is strongly recommended to avoid confounding results.
Future research should aim to more precisely quantify the kinetic parameters of the this compound interaction with caspase-8 to better understand the extent of this cross-reactivity. Furthermore, the development of highly specific substrates and inhibitors for caspase-8 will continue to be a critical endeavor for advancing the field of apoptosis research and for the design of targeted therapies for cancer and inflammatory diseases.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caspase-8 cleaves its substrates f ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Inducible Dimerization and Inducible Cleavage Reveal a Requirement for Both Processes in Caspase-8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 7. innopep.com [innopep.com]
- 8. Granzyme B directly and efficiently cleaves several downstream caspase substrates: implications for CTL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
role of Ac-IEPD-AFC in apoptosis pathways
An In-depth Technical Guide to the Role of Ac-IEPD-AFC in Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Central to the execution of apoptosis are a family of cysteine proteases known as caspases. The ability to accurately measure the activity of specific caspases is critical for both basic research and the development of therapeutic agents. This technical guide provides a comprehensive overview of this compound, a fluorogenic substrate used to probe the activity of key apoptotic enzymes. We will delve into the specific apoptosis pathways where this substrate is relevant, its mechanism of action, quantitative kinetic parameters, and detailed experimental protocols for its use.
The Landscape of Apoptosis: Extrinsic and Intrinsic Pathways
Apoptosis is orchestrated through two primary signaling cascades: the extrinsic and intrinsic pathways. Both converge on the activation of executioner caspases, which are responsible for the systematic dismantling of the cell.[1]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by extracellular signals, such as the binding of death ligands to transmembrane death receptors on the cell surface.[2][3][4] A well-characterized example is the interaction of Fas ligand (FasL) with its receptor, Fas (also known as CD95 or APO-1).[1] This binding event triggers the recruitment of the adaptor protein Fas-Associated Death Domain (FADD). FADD, in turn, recruits procaspase-8, an inactive zymogen, leading to the formation of the Death-Inducing Signaling Complex (DISC).[1][4][5] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-proteolytic activation into mature, active caspase-8.[5][6][7] As an initiator caspase, active caspase-8 then propagates the death signal by directly cleaving and activating downstream executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.[1][5]
Crosstalk with the Intrinsic (Mitochondrial) Pathway
The extrinsic and intrinsic pathways are not entirely independent. Caspase-8 can act as a critical link between the two. In certain cell types, caspase-8 cleaves Bid (BH3 interacting-domain death agonist), a pro-apoptotic member of the Bcl-2 family.[5][6] The resulting truncated Bid (tBid) translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytosol.[6] Released cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which recruits and activates the initiator caspase-9. Active caspase-9 then activates executioner caspases, amplifying the apoptotic signal initiated by the extrinsic pathway.
This compound: A Fluorogenic Substrate
Mechanism of Action
This compound is a synthetic peptide substrate designed to measure the activity of specific proteases. It consists of a four-amino-acid peptide sequence, Ile-Glu-Pro-Asp (IEPD), which is recognized and cleaved by target enzymes. This peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC).
In its intact state, the this compound molecule is non-fluorescent or exhibits very low basal fluorescence. When an active enzyme, such as caspase-8 or granzyme B, recognizes and cleaves the peptide backbone after the aspartate (D) residue, the AFC fluorophore is released.[8] Free AFC is highly fluorescent, emitting a detectable signal upon excitation at the appropriate wavelength. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity in the sample.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 6. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Utilizing Ac-IEPD-AFC for the Study of Cytotoxic T Lymphocyte Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for identifying and eliminating virally infected and cancerous cells. A key mechanism in this process is the targeted release of cytotoxic granules containing serine proteases known as granzymes, which induce apoptosis in the target cell. Granzyme B is a prominent and well-characterized granzyme that initiates a cascade of events leading to programmed cell death. The fluorogenic substrate Ac-IEPD-AFC has emerged as a valuable tool for the sensitive and specific quantification of Granzyme B activity, thereby providing a robust method for assessing CTL cytotoxicity.
This technical guide provides a comprehensive overview of the principles and methodologies for using this compound to study CTL activity. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement this assay in their workflows for basic research, immunotherapy development, and drug screening.
Principle of the Assay
The this compound assay is a fluorometric method for detecting Granzyme B activity. The substrate consists of the tetrapeptide sequence Isoleucine-Glutamic acid-Proline-Aspartic acid (IEPD), which is a recognition and cleavage site for Granzyme B. This peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC).
In its intact form, the this compound substrate is non-fluorescent. However, upon cleavage of the peptide by active Granzyme B released from CTLs, the AFC fluorophore is liberated. The free AFC molecule exhibits strong fluorescence when excited with ultraviolet light (approximately 380-400 nm), with an emission maximum in the green-yellow region of the spectrum (approximately 500-505 nm). The intensity of the fluorescence signal is directly proportional to the amount of Granzyme B activity present in the sample, allowing for quantitative measurement of CTL-mediated killing.
Signaling Pathway of Granzyme B-Mediated Apoptosis
The induction of apoptosis by CTLs is a complex and highly regulated process. The primary pathway involves the formation of an immunological synapse between the CTL and the target cell, leading to the directional release of cytotoxic granules. The contents of these granules, including perforin and granzymes, then act in concert to eliminate the target cell. The signaling cascade initiated by Granzyme B is multifaceted and can proceed through both caspase-dependent and -independent mechanisms.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Experimental Protocols
Materials and Reagents
-
Effector Cells: Activated Cytotoxic T Lymphocytes (CTLs)
-
Target Cells: Appropriate target cell line (e.g., tumor cells, virally infected cells)
-
This compound Substrate: Lyophilized powder, to be reconstituted in DMSO.
-
Assay Buffer: PBS or phenol red-free cell culture medium.
-
Cell Culture Medium: Appropriate for effector and target cells.
-
96-well black, clear-bottom microplates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation at ~380-400 nm and emission at ~500-505 nm.
-
Dimethyl sulfoxide (DMSO): For reconstituting the substrate.
-
Optional: Positive control (recombinant Granzyme B), negative control (non-specific substrate or inhibitor).
Experimental Workflow
Caption: Experimental workflow for the this compound CTL activity assay.
Step-by-Step Protocol for CTL Cytotoxicity Assay
-
Cell Preparation:
-
Culture effector (CTL) and target cells under optimal conditions.
-
On the day of the assay, harvest and wash the cells with fresh culture medium.
-
Count the cells and adjust the concentrations to the desired densities for setting up different effector-to-target (E:T) ratios.
-
-
Assay Setup:
-
Seed the target cells into a 96-well black, clear-bottom plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of assay buffer.
-
Add the effector cells to the wells containing target cells at various E:T ratios (e.g., 10:1, 5:1, 2.5:1, 1:1).
-
Include the following controls:
-
Target cells only (spontaneous release): Target cells with assay buffer only.
-
Effector cells only: Effector cells with assay buffer only.
-
Maximum release (optional): Target cells treated with a lysis agent (e.g., Triton X-100).
-
-
Bring the final volume in each well to 150 µL with assay buffer.
-
Centrifuge the plate briefly at a low speed (e.g., 100 x g for 1 minute) to facilitate cell-cell contact.
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2-4 hours) to allow for CTL-mediated killing.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of this compound in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 20-100 µM.
-
After the co-culture incubation, add 50 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~380-400 nm and an emission wavelength of ~500-505 nm. Readings should be taken every 5-15 minutes for 1-2 hours.
-
Data Presentation
Quantitative data from the this compound CTL activity assay should be presented in a clear and organized manner to facilitate interpretation and comparison.
| Parameter | Value |
| Substrate | This compound |
| Enzyme | Human Granzyme B |
| Km | 585 µM |
| Excitation Wavelength | ~380-400 nm |
| Emission Wavelength | ~500-505 nm |
| Recommended Substrate Concentration (in-cell assay) | 20-100 µM |
Table 1: Key Parameters for the this compound Granzyme B Assay
| Effector:Target (E:T) Ratio | Rate of Fluorescence Increase (RFU/min) |
| 10:1 | Example Value |
| 5:1 | Example Value |
| 2.5:1 | Example Value |
| 1:1 | Example Value |
| Target Cells Only | Example Value |
| Effector Cells Only | Example Value |
Table 2: Example Data Structure for CTL Activity at Various E:T Ratios
Data Analysis and Interpretation
-
Plotting the Data: For each well, plot the relative fluorescence units (RFU) against time (minutes). This will generate a kinetic curve.
-
Calculating the Rate of Reaction: The initial, linear portion of the kinetic curve represents the rate of the enzymatic reaction. Calculate the slope of this linear phase (ΔRFU/Δtime) for each condition. This slope is a direct measure of the Granzyme B activity.
-
Background Subtraction: Subtract the rate of fluorescence increase observed in the "Target cells only" and "Effector cells only" wells from the rates obtained for the co-culture conditions. This corrects for any spontaneous substrate degradation or background fluorescence.
-
Calculating Specific Cytotoxicity: The specific CTL-mediated cytotoxicity can be expressed as the net rate of fluorescence increase. This value can be used to compare the cytotoxic potential of different CTL populations or the susceptibility of different target cells.
-
Interpretation: An increase in the rate of fluorescence that is dependent on the E:T ratio is indicative of specific CTL-mediated killing. The higher the rate of fluorescence increase, the greater the cytotoxic activity of the CTLs.
Conclusion
The this compound fluorogenic substrate provides a sensitive, specific, and continuous method for quantifying Granzyme B activity, making it an invaluable tool for studying cytotoxic T lymphocyte function. This technical guide has outlined the core principles, signaling pathways, and a detailed experimental protocol for its use in a live-cell cytotoxicity assay. By following these guidelines, researchers can obtain reliable and quantitative data on CTL-mediated killing, which is essential for advancing our understanding of cellular immunity and for the development of novel immunotherapies. Careful optimization of experimental parameters, such as cell numbers, incubation times, and substrate concentration, will ensure the generation of high-quality and reproducible results.
An In-Depth Technical Guide to Ac-IEPD-AFC and its Applications in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic peptide substrate Ac-IEPD-AFC, detailing its primary applications, underlying biochemical pathways, and methodologies for its use in immunology research. While often associated with general apoptosis studies, the specificity of this compound lends itself to more nuanced immunological inquiries, particularly in the fields of cell-mediated cytotoxicity and the extrinsic apoptosis pathway.
Core Concepts: Understanding Substrate Specificity
In immunological research, measuring the activity of specific proteases is crucial for understanding cellular signaling and effector functions. Fluorogenic substrates like this compound are indispensable tools for these assays. This substrate consists of a four-amino-acid peptide sequence (Ile-Glu-Pro-Asp) recognized and cleaved by specific proteases. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is non-fluorescent. Upon cleavage after the aspartate (D) residue, AFC is released and emits a measurable fluorescent signal, directly proportional to the enzyme's activity.
Contrary to some assumptions, this compound is not the optimal substrate for caspase-1, a key enzyme in inflammasome activation. Instead, its primary targets are Granzyme B and Caspase-8 . This distinction is critical for designing and interpreting experiments accurately. For studies focused on the inflammasome and canonical pyroptosis, the preferred substrate is Ac-YVAD-AFC, which exhibits high specificity for caspase-1. This guide will focus on the correct applications of this compound and provide comparative data for the more relevant caspase-1 substrate where appropriate.
Data Presentation: Quantitative Substrate Properties
For researchers selecting reagents and designing kinetic studies, the following tables summarize the key quantitative data for this compound and the comparative caspase-1 substrate, Ac-YVAD-AFC.
| Parameter | This compound | Source |
| Primary Targets | Granzyme B, Caspase-8 | [1] |
| Peptide Sequence | Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-AFC | |
| Enzyme Recognition Site | -IEPD- | [1] |
| Kinetic Constant (Km) | 585 µM (for human Granzyme B) | |
| Excitation Wavelength | 380-400 nm | |
| Emission Wavelength | 495-505 nm |
Table 1: Properties of this compound Fluorogenic Substrate
| Parameter | Ac-YVAD-AFC | Source |
| Primary Target | Caspase-1 | [2][3] |
| Peptide Sequence | Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-AFC | [4] |
| Enzyme Recognition Site | -YVAD- | [2] |
| Kinetic Constant (Km) | Not consistently reported; noted for high specificity | |
| Excitation Wavelength | ~400 nm | [2] |
| Emission Wavelength | ~505 nm | [2] |
Table 2: Comparative Properties of Ac-YVAD-AFC, a Specific Caspase-1 Substrate
Signaling Pathways and Mandatory Visualizations
Understanding the context in which these enzymes operate is fundamental. The following diagrams, rendered in DOT language, illustrate the key signaling pathways where this compound and Ac-YVAD-AFC are relevant.
Granzyme B-Mediated Cytotoxicity
Granzyme B is a serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon recognition of a target cell (e.g., a virus-infected or tumor cell), CTLs/NK cells release Granzyme B and a pore-forming protein called perforin. Perforin creates pores in the target cell membrane, allowing Granzyme B to enter the cytoplasm and initiate apoptosis through multiple routes, including the direct activation of caspases.
Caption: Granzyme B enters target cells via perforin pores to initiate apoptosis.
Extrinsic Apoptosis Pathway (Caspase-8)
Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway. This pathway is triggered by extracellular death ligands (e.g., FasL, TNF-α) binding to death receptors on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. Active caspase-8 then initiates a downstream caspase cascade, leading to apoptosis.
Caption: Caspase-8 is activated at the DISC to initiate extrinsic apoptosis.
Canonical Inflammasome Pathway (Caspase-1)
For comparative purposes, the canonical inflammasome pathway is shown below. This pathway is central to innate immunity and is activated by various pathogenic and sterile danger signals. Sensor proteins (e.g., NLRP3) oligomerize and recruit the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Active caspase-1 is responsible for cleaving pro-inflammatory cytokines IL-1β and IL-18, and inducing pyroptotic cell death through Gasdermin D cleavage. The specific substrate for measuring this activity is Ac-YVAD-AFC.
Caption: Caspase-1 is activated by the inflammasome to process cytokines and induce pyroptosis.
Experimental Protocols
Detailed and consistent protocols are vital for reproducible results. The following sections provide methodologies for preparing cell lysates and performing fluorometric activity assays for Granzyme B, Caspase-8, and Caspase-1.
General Protocol: Preparation of Cell Lysates
This protocol is a general guideline for preparing lysates from mammalian cells suitable for subsequent enzyme activity assays.
-
Cell Collection :
-
For suspension cells, pellet 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
For adherent cells, scrape cells and collect them in cold PBS, then pellet as above.
-
-
Washing : Wash the cell pellet once with 1 mL of ice-cold PBS to remove residual media. Centrifuge again and discard the supernatant.
-
Lysis : Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). The exact volume depends on the cell number. Do not add broad-spectrum protease inhibitors as they may inhibit the enzyme of interest.[5]
-
Incubation : Incubate the cell suspension on ice for 15-30 minutes.[5]
-
Clarification : Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[5]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. Keep on ice.
-
Protein Quantification : Determine the protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay). This is crucial for normalizing enzyme activity.[5]
Experimental Workflow: Fluorometric Activity Assay
The following diagram illustrates the general workflow for a kinetic fluorometric protease assay in a 96-well plate format.
Caption: General workflow for measuring protease activity using a fluorogenic substrate.
Detailed Protocol 1: Granzyme B Activity Assay
This assay measures the activity of Granzyme B from CTL/NK cell lysates or purified enzyme preparations using this compound.
-
Reagent Preparation :
-
Assay Buffer (1x) : 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol. Prepare fresh DTT addition just before use.
-
Substrate Stock : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
AFC Standard Curve : Prepare a serial dilution of free AFC standard (0 to 20 µM) in Assay Buffer to convert relative fluorescence units (RFU) to pmol of cleaved substrate.
-
-
Assay Procedure (96-well format) :
-
Add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well of a black, clear-bottom 96-well plate. Adjust the volume to 50 µL with ice-cold Assay Buffer.
-
Include a "no-lysate" blank control (50 µL Assay Buffer).
-
Prepare a Reaction Mix: For each reaction, mix 50 µL of Assay Buffer with 5 µL of 1 mM this compound stock solution (final concentration 50 µM).
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Measurement :
-
Read the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes.
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.
-
-
Data Analysis :
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the rate of the blank control from all sample readings.
-
Use the AFC standard curve to convert the Vmax from RFU/min to pmol/min.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
-
Detailed Protocol 2: Caspase-8 Activity Assay
This protocol measures the activity of initiator caspase-8, typically from cells stimulated to undergo extrinsic apoptosis, using Ac-IETD-AFC (a common alternative to this compound for caspase-8).
-
Reagent Preparation :
-
Assay Buffer (2x) : 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT.
-
Substrate Stock : Prepare a 1 mM stock solution of Ac-IETD-AFC in DMSO. Store at -20°C.
-
-
Assay Procedure (96-well format) :
-
Add 50 µL of cell lysate (50-200 µg protein) to wells.
-
As a negative control, pre-incubate a replicate sample with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 15-30 minutes at 37°C before adding the substrate.
-
Prepare the Reaction Mix: Add 50 µL of 2x Assay Buffer and 5 µL of 1 mM Ac-IETD-AFC substrate to each well.
-
-
Measurement :
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure end-point fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis :
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Express activity as fold-increase over an uninduced (negative control) cell lysate. The inhibitor-treated sample should confirm the specificity of the activity.
-
Detailed Protocol 3: Caspase-1 (Inflammasome) Activity Assay
This protocol is for the specific measurement of caspase-1 activity, the hallmark of inflammasome activation, using Ac-YVAD-AFC.
-
Reagent Preparation :
-
Assay Buffer (2x) : 40 mM HEPES (pH 7.5), 100 mM NaCl, 20% sucrose, 0.2% CHAPS, 20 mM DTT (add fresh).
-
Substrate Stock : Prepare a 1 mM stock solution of Ac-YVAD-AFC in DMSO. Store at -20°C.
-
-
Assay Procedure (96-well format) :
-
Add 50 µL of cell lysate (typically from macrophages or other myeloid cells stimulated with an inflammasome activator like LPS + Nigericin) to wells.
-
Include controls: an unstimulated cell lysate and a stimulated lysate pre-treated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk).
-
Add 50 µL of 2x Assay Buffer to each well.
-
Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well to start the reaction (final concentration 50 µM).
-
-
Measurement :
-
Incubate at 37°C for 1-2 hours.
-
Read end-point fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis :
-
Calculate the fold-increase in fluorescence of stimulated samples over unstimulated controls. Specificity is confirmed by the significant reduction in signal in the inhibitor-treated wells.
-
Conclusion
This compound is a valuable tool for researchers investigating specific immunological processes, namely CTL/NK cell-mediated cytotoxicity through Granzyme B and death receptor-mediated apoptosis via caspase-8. Understanding its precise substrate specificity is paramount to avoid misinterpretation of data, especially in the context of inflammasome research where caspase-1 is the key effector. For studies of the inflammasome, Ac-YVAD-AFC remains the substrate of choice. By applying the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively leverage these fluorogenic substrates to generate robust and reliable data in their pursuit of novel insights into immune function and drug development.
References
- 1. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Core Principles of Fluorogenic Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of fluorogenic peptide substrates, their design, mechanism of action, and application in enzyme activity assays. It is intended to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols and a consolidated reference for quantitative data.
Core Principles of Fluorogenic Peptide Substrates
Fluorogenic peptide substrates are powerful tools for measuring enzyme activity with high sensitivity and specificity. These substrates consist of a peptide sequence recognized by a specific protease, flanked by a fluorophore and a quencher molecule. In their intact state, the close proximity of the quencher to the fluorophore suppresses the fluorescence emission through a process known as Förster Resonance Energy Transfer (FRET) or other quenching mechanisms.[1] Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.[2]
There are two primary designs for fluorogenic peptide substrates:
-
FRET-based Substrates: These are the most common type and rely on the principle of FRET, a non-radiative energy transfer between a donor fluorophore and an acceptor molecule (quencher).[3] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.[4] For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[5]
-
Single-Label Substrates: In this design, a fluorophore is attached to the peptide, and its fluorescence is quenched by the peptide itself or is altered upon cleavage. A common example is the use of 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC) conjugated to the C-terminus of a peptide. The uncleaved peptide-fluorophore conjugate has different fluorescent properties than the liberated fluorophore after enzymatic cleavage.[6]
The choice of fluorophore and quencher is critical for the design of a sensitive and specific assay. Ideally, the fluorophore should have a high quantum yield and be excited at a wavelength that minimizes background fluorescence from biological samples.[7]
Quantitative Data for Common Fluorogenic Peptide Substrates
The selection of an appropriate fluorogenic substrate requires consideration of its spectral properties and kinetic parameters with the target enzyme. The following tables summarize key quantitative data for commonly used fluorophores, quenchers, and specific enzyme substrates.
Table 1: Spectral Properties of Common Fluorophores and Quenchers
| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| Fluorophores | |||||
| AMC (7-amino-4-methylcoumarin) | 342-350 | 441-460 | ~19,000 at 350 nm | ~0.9 | Widely used, blue fluorescence.[8] |
| AFC (7-amino-4-trifluoromethylcoumarin) | ~400 | ~505 | ~19,000 at 400 nm | High | Greener fluorescence, less spectral overlap with cellular components. |
| Mca ((7-Methoxycoumarin-4-yl)acetyl) | 325 | 393 | 14,500 at 325 nm | 0.49 | Often paired with Dnp.[9] |
| Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | 336 | 490 | 5,400 at 336 nm | 0.13 | Commonly paired with Dabcyl.[9] |
| 5-FAM (5-Carboxyfluorescein) | 490 | 520 | ~75,000 at 494 nm | ~0.9 | Bright green fluorescence, often paired with QXL™ 520.[10] |
| Rhodamine 110 | 496 | 520 | ~78,000 at 496 nm | ~0.9 | Very bright green fluorescence, used in caspase substrates. |
| Quenchers | |||||
| Dnp (2,4-Dinitrophenyl) | ~363 (absorbance max) | - | 16,000 at 372 nm | - | Broad absorbance, quenches a wide range of fluorophores.[9] |
| Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | ~472 (absorbance max) | - | ~32,000 at 453 nm | - | Efficiently quenches Edans and other fluorophores. |
| QXL™ 520 | ~517 (absorbance max) | - | High | - | Specifically designed to quench 5-FAM.[10] |
Table 2: Kinetic Parameters of Selected Fluorogenic Peptide Substrates
| Peptide Sequence | Target Enzyme | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AMC | Caspase-3 | AMC | 10.2 | 19.4 | 1,900,000 | (Calculated from various sources) |
| Ac-VEID-AFC | Caspase-6 | AFC | >1000 | - | 10-fold lower than Lamin A | [2] |
| Ac-IETD-AXX | Caspase-8 | Coumarin derivatives | ~10-20 fold lower than for Caspase-3 | - | - | [11] |
| Mca-PLGL-Dpa-AR-NH₂ | MMP-2 / MMP-9 | Mca/Dnp analog | 4.2 (MMP-2) | 2.9 (MMP-2) | 690,000 (MMP-2) | (Data compiled from multiple sources) |
| fTHP-3 | MMP-1 | Mca/Dnp | 61.2 | 0.080 | 1,307 | [9] |
| H-Gly-Gly-Arg-AMC | Thrombin | AMC | >200 | >1 | - | [12] |
| Boc-VPR-AMC | Thrombin | AMC | 62 | 95 | 1,530,000 | (Data compiled from multiple sources) |
| Lys-Box(benzfur)-Gly-Gly-Ala-Ala-Tyr(NO2) | Papain | Benzoxazol-5-yl-alanine/NO2-Tyr | 6.85 | 19.51 | 2,850,000 | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context of protease activity and the experimental procedures for its measurement is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways involving caspases and MMPs, as well as a typical experimental workflow.
Apoptosome-Mediated Caspase Activation
The intrinsic pathway of apoptosis culminates in the formation of the apoptosome, which activates the initiator caspase-9, leading to a cascade of executioner caspase activation.[4][14]
Caption: Apoptosome formation and activation of the caspase cascade.
TGF-β Signaling Leading to MMP Expression
The cytokine TGF-β is a key regulator of the tumor microenvironment and can induce the expression of MMPs through both Smad-dependent and Smad-independent pathways.[15]
Caption: TGF-β signaling pathways inducing MMP gene expression.
Experimental Workflow for a Fluorogenic Protease Assay
The following diagram outlines the typical steps involved in performing a protease activity assay using a fluorogenic peptide substrate.
Caption: A generalized workflow for a fluorogenic protease assay.
Detailed Experimental Protocols
The following are detailed protocols for assaying the activity of Caspase-3, a key executioner of apoptosis, and Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix remodeling.
Protocol 1: Caspase-3 Activity Assay using Ac-DEVD-AMC
Objective: To measure the activity of Caspase-3 in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.
Materials:
-
Cell lysate containing active Caspase-3
-
Ac-DEVD-AMC substrate (10 mM stock in DMSO)
-
Caspase Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm
Procedure:
-
Preparation of Reagents:
-
Prepare 1X Caspase Assay Buffer by diluting the 2X stock with sterile, deionized water.
-
Prepare a working solution of Ac-DEVD-AMC by diluting the 10 mM stock to a final concentration of 50 µM in 1X Caspase Assay Buffer. Protect from light.
-
-
Sample Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Cell Lysis Buffer on ice for 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Include a negative control with lysate from non-apoptotic cells and a blank with lysis buffer only.
-
-
Initiation and Measurement:
-
Add 50 µL of the 50 µM Ac-DEVD-AMC working solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
The activity of Caspase-3 can be expressed as the change in relative fluorescence units (RFU) per minute per milligram of protein.
-
Protocol 2: MMP-2 Activity Assay using a FRET Peptide Substrate
Objective: To measure the activity of purified or recombinant MMP-2 using a generic FRET-based peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).
Materials:
-
Purified, active MMP-2
-
FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) (1 mM stock in DMSO)
-
MMP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
APMA (p-aminophenylmercuric acetate) for pro-MMP-2 activation (10 mM stock in 0.1 M NaOH)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 325 nm and emission at 393 nm
Procedure:
-
Enzyme Activation (if using pro-MMP-2):
-
Dilute the pro-MMP-2 in MMP Assay Buffer.
-
Add APMA to a final concentration of 1 mM.
-
Incubate at 37°C for 1-2 hours to activate the enzyme.
-
-
Preparation of Reagents:
-
Prepare a range of substrate concentrations (e.g., 0.5 µM to 50 µM) by diluting the 1 mM stock in MMP Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of MMP Assay Buffer to each well.
-
Add 25 µL of the various substrate concentrations to the appropriate wells.
-
Include a substrate-only control (no enzyme).
-
-
Initiation and Measurement:
-
Add 25 µL of the activated MMP-2 solution (at a final concentration in the low nanomolar range) to each well to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader at 37°C.
-
Measure the fluorescence intensity (Ex: 325 nm, Em: 393 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis and Determination of Kinetic Parameters:
-
For each substrate concentration, plot fluorescence intensity versus time and determine the initial velocity (V₀).
-
Convert RFU/min to moles/min using a standard curve of the free fluorophore (Mca).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Correction for the Inner Filter Effect
At high substrate concentrations, the accuracy of fluorescence measurements can be compromised by the inner filter effect (IFE), where the substrate itself absorbs either the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[7]
A practical method for correcting for the IFE is as follows:
-
Measure the absorbance of the substrate at both the excitation (A_ex) and emission (A_em) wavelengths.
-
The corrected fluorescence (F_corr) can be calculated from the observed fluorescence (F_obs) using the following equation:
F_corr = F_obs * 10^((A_ex * d_ex + A_em * d_em) / 2)
Where d_ex and d_em are the path lengths for excitation and emission, respectively (for a standard cuvette, these are often considered to be half the cuvette width). For microplate readers, these values are instrument-dependent.
By applying this correction, a more accurate determination of enzyme kinetics can be achieved, especially when working with substrates that have significant absorbance at the assay wavelengths.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the Apaf-1/caspase-9 apoptosome by caspase-3 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The holo-apoptosome: activation of procaspase-9 and interactions with caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, enzymatic evaluation, and docking studies of fluorogenic caspase 8 tetrapeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Ac-IEPD-AFC: A Technical Guide to its Discovery, Development, and Application in Granzyme B Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-IEPD-AFC, from its conceptual discovery to its practical application in the laboratory. This document details the scientific rationale behind its development, its kinetic properties, and standardized protocols for its use in assessing Granzyme B activity.
Introduction: The Need for a Specific Granzyme B Substrate
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon release into a target cell, Granzyme B plays a crucial role in inducing apoptosis, or programmed cell death, by cleaving and activating various intracellular substrates, including caspases.[1][2] The study of Granzyme B activity is paramount for understanding immune surveillance against viral infections and cancer, as well as for the development of novel immunotherapies.
The development of specific substrates has been a critical step in enabling the precise measurement of Granzyme B activity. This compound emerged from research aimed at defining the optimal amino acid sequence for Granzyme B recognition and cleavage.
Discovery and Development of this compound
The discovery of this compound is rooted in studies that aimed to elucidate the substrate specificity of Granzyme B. Early research established that Granzyme B preferentially cleaves after aspartic acid (Asp, D) residues. Subsequent work using combinatorial substrate libraries and substrate-phage display identified the optimal P4-P1 tetrapeptide sequence for human Granzyme B as Ile-Glu-Pro-Asp (IEPD).[3] This sequence was found to be cleaved with high efficiency and specificity.
With the optimal recognition motif identified, the next step was to create a tool for easily quantifying Granzyme B activity. This led to the development of fluorogenic substrates, where the peptide sequence is linked to a fluorescent reporter molecule. This compound is one such substrate, consisting of:
-
Ac: An acetyl group at the N-terminus to block degradation by aminopeptidases.
-
IEPD: The tetrapeptide recognition sequence (Ile-Glu-Pro-Asp).
-
AFC: 7-amino-4-trifluoromethylcoumarin, a fluorescent molecule that is quenched when conjugated to the peptide. Upon cleavage of the peptide by Granzyme B, AFC is released, and its fluorescence can be measured.[4]
Quantitative Data
The following tables summarize the key quantitative parameters associated with this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₃₈F₃N₅O₁₁ |
| Molecular Weight | 725.7 g/mol |
| Excitation Maximum (λex) | ~400 nm |
| Emission Maximum (λem) | ~505 nm |
| Extinction Coefficient (ε) | Not consistently reported in literature. |
| Quantum Yield (Φ) | Not consistently reported in literature. |
Table 2: Kinetic Parameters of this compound with Human Granzyme B
| Parameter | Value |
| Km | 585 µM |
| kcat | Not consistently reported in literature. |
| kcat/Km | Not consistently reported in literature. |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature).
Granzyme B Signaling Pathway
Granzyme B is a key effector molecule in cytotoxic lymphocyte-mediated apoptosis. The following diagram illustrates the principal signaling pathway initiated by Granzyme B upon its entry into a target cell.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Experimental Protocols
Granzyme B Activity Assay using this compound
This protocol provides a general framework for measuring Granzyme B activity in cell lysates or purified enzyme preparations.
Materials:
-
This compound substrate
-
Granzyme B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Purified Granzyme B or cell lysate containing Granzyme B
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare working solutions: Dilute the this compound stock solution in Granzyme B Assay Buffer to the desired final concentration (e.g., 50-200 µM). Prepare dilutions of your enzyme source (purified Granzyme B or cell lysate) in ice-cold Granzyme B Assay Buffer.
-
Set up the assay: In a 96-well black microplate, add your diluted enzyme samples. Include a negative control (assay buffer only) and a positive control (known concentration of active Granzyme B).
-
Initiate the reaction: Add the this compound working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~400 nm) and emission (~505 nm) wavelengths.
-
Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.
-
Data analysis: Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve. This rate is proportional to the Granzyme B activity in the sample.
Workflow for High-Throughput Screening (HTS) of Granzyme B Inhibitors
This compound is also a valuable tool for high-throughput screening of potential Granzyme B inhibitors. The following diagram outlines a typical HTS workflow.
Caption: High-throughput screening workflow for Granzyme B inhibitors.
Conclusion
This compound is a well-characterized and widely used fluorogenic substrate that has been instrumental in advancing our understanding of Granzyme B biology. Its development, based on the rational design from substrate specificity studies, has provided researchers with a reliable tool for quantifying Granzyme B activity in a variety of experimental settings, from basic research to high-throughput drug discovery. The protocols and pathways detailed in this guide offer a solid foundation for the effective application of this compound in the laboratory.
References
Detecting Non-Canonical Pyroptosis: A Technical Guide to Caspase-4/5/11 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for detecting non-canonical pyroptosis by measuring the activity of its key executioners: caspase-4 and caspase-5 in humans, and their murine ortholog, caspase-11. Central to this process is the understanding that specific enzymatic substrates are required for accurate activity assessment. This document clarifies substrate specificities, provides detailed experimental protocols, and outlines the crucial signaling pathways involved.
Core Principle: Enzymatic Detection of Inflammatory Caspases
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain caspases. The non-canonical pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the CARD domain of caspase-4/5/11.[1][2][3] This binding induces oligomerization and autoproteolytic activation of the caspase.[2][3]
The primary substrate for activated caspase-4/5/11 is Gasdermin D (GSDMD).[4][5][6] Cleavage of GSDMD by these caspases unleashes its N-terminal domain, which oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines.[3][5]
Detecting pyroptosis can be achieved by measuring the enzymatic activity of the specific caspases that initiate the process. This is typically done using a synthetic peptide substrate conjugated to a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC). When the caspase cleaves the peptide, AFC is released and emits a fluorescent signal that can be quantified.
Crucial Note on Substrate Specificity: The selection of the peptide substrate is critical for accurate results. The tetrapeptide motif Ac-IEPD-AFC , the topic of the original query, is a well-established substrate for Granzyme B and the apoptotic initiator caspase-8, and is not a specific or recognized substrate for the inflammatory caspases-4, -5, or -11. Using this compound to measure pyroptosis would yield inaccurate and misleading results. This guide focuses on the correct, validated substrates for these caspases.
Substrate Specificity for Non-Canonical Caspases
Research has demonstrated distinct substrate preferences among the inflammatory caspases. While all three cleave GSDMD, their activity against small synthetic peptides varies significantly.
-
Caspase-4 (Human): The preferred tetrapeptide recognition sequence is LEVD . Therefore, the recommended fluorogenic substrate is Ac-LEVD-AFC .[7][8][9]
-
Caspase-5 (Human): This caspase preferentially recognizes the WEHD sequence. The appropriate substrate is Ac-WEHD-AFC .[1][10][11] This substrate may also be cleaved by caspase-1 and caspase-4, reflecting the overlapping specificity within this caspase subfamily.[10][12]
-
Caspase-11 (Murine): Caspase-11 exhibits highly restricted substrate specificity and appears to have evolved to selectively cleave its natural substrate, GSDMD.[4][13][14] It cleaves common synthetic peptide substrates, including those for caspase-1, very poorly.[4][15] Consequently, there is no reliable small-peptide fluorogenic substrate for directly measuring caspase-11 activity in cell lysates. Detection of caspase-11-mediated pyroptosis must rely on downstream indicators, primarily the cleavage of GSDMD.[4][5][15]
Quantitative Data & Assay Parameters
The following tables summarize key quantitative data for the relevant substrates and the fluorophore.
Table 1: Caspase Substrate Specificity for Pyroptosis Detection
| Caspase | Optimal Peptide Motif | Recommended Fluorogenic Substrate | Notes |
| Human Caspase-4 | LEVD | Ac-LEVD-AFC | The most specific substrate for direct activity measurement.[7][9] |
| Human Caspase-5 | WEHD | Ac-WEHD-AFC | Also recognized by Caspase-1 and Caspase-4.[10][12] |
| Murine Caspase-11 | (LLSD in GSDMD) | None (Synthetic Peptide) | Has very low activity against small peptide substrates.[4][14] Activity is measured by GSDMD cleavage. |
Table 2: Fluorophore Spectral Properties
| Fluorophore | Excitation (Ex) Wavelength | Emission (Em) Wavelength |
| AFC (7-Amino-4-trifluoromethylcoumarin) | ~380-400 nm | ~500-505 nm |
Table 3: Typical Reagent Concentrations for In Vitro Assay
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Cell Lysate | 2-4 mg/mL protein | 50-200 µg protein per reaction | Source of caspase enzyme |
| 2X Reaction Buffer | 2X | 1X | Provides optimal pH and ionic strength |
| DTT | 1 M | 10 mM | Reducing agent to maintain caspase cysteine activity |
| Fluorogenic Substrate | 1-2 mM (in DMSO) | 50 µM | Caspase-specific peptide-AFC conjugate |
Signaling Pathways and Experimental Workflows
Non-Canonical Pyroptosis Signaling Pathway
The diagram below illustrates the activation of caspase-4/5/11 by intracellular LPS, leading to GSDMD cleavage and pyroptosis.
Caption: Non-canonical inflammasome pathway leading to pyroptosis.
Experimental Workflow: Caspase-4/5 Fluorometric Assay
This workflow outlines the steps for measuring human caspase-4 or caspase-5 activity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-11 auto-proteolysis is crucial for noncanonical inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation, Activation and Function of Caspase-11 during Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-11-Gasdermin D-Mediated Pyroptosis Is Involved in the Pathogenesis of Atherosclerosis [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ac-Leu-Glu-Val-Asp-AFC (Caspase 4 (ICH-2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. cephamls.com [cephamls.com]
- 10. Ac-WEHD-AFC (CAS 210344-99-3) | Abcam [abcam.com]
- 11. Caspase-5 Substrate (Ac-WEHD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 12. Caspase-1 Substrate X, Fluorogenic A fluorogenic substrate for detecting caspase-1 (ICE), caspase-4, and caspase-5 activity. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyroptotic and non‐pyroptotic effector functions of caspase‐11 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Caspase-4 Activity Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of caspase-4 activity in cell lysates using fluorogenic substrates. The assay is based on the proteolytic cleavage of a specific peptide substrate by active caspase-4, which results in the release of a fluorescent reporter molecule. This method is suitable for studying the activation of the non-canonical inflammasome pathway and for screening potential modulators of caspase-4 activity.
Introduction
Caspase-4, in humans, and its murine ortholog caspase-11, are critical initiators of the non-canonical inflammasome pathway.[1][2] This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the caspase activation and recruitment domain (CARD) of caspase-4.[3] This binding triggers the oligomerization and auto-activation of caspase-4.[3][4]
Activated caspase-4 plays a crucial role in host defense against bacterial pathogens by inducing a pro-inflammatory form of cell death known as pyroptosis.[3][4] This process is mediated by the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18, following the secondary activation of the NLRP3 inflammasome.[3][4][5]
The measurement of caspase-4 activity is a key method for investigating the cellular response to intracellular bacterial infections and for screening compounds that may modulate this inflammatory pathway.
Principle of the Assay
The fluorometric assay for caspase-4 activity utilizes a synthetic peptide substrate coupled to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The peptide sequence is designed to be specifically recognized and cleaved by active caspase-4. Commonly used substrates for caspase-4 are Ac-LEVD-AFC (Acetyl-Leu-Glu-Val-Asp-AFC) and Ac-WEHD-AFC (Acetyl-Trp-Glu-His-Asp-AFC).[6][7]
In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by caspase-4 at the aspartate residue, the free AFC molecule is released, which emits a strong fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase-4 activity in the sample. The fluorescence can be measured using a fluorescence microplate reader at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[6]
Note on Substrate Specificity: While the topic mentions Ac-IEPD-AFC, this substrate is more commonly recognized and utilized as a substrate for Granzyme B, a serine protease involved in cytotoxic T-lymphocyte-mediated apoptosis.[8][9][10] Although both Granzyme B and caspases cleave after an aspartate residue, their substrate specificities differ at other positions.[11] For reliable and specific measurement of caspase-4 activity, the use of Ac-LEVD-AFC or Ac-WEHD-AFC is strongly recommended.[6][7]
Signaling Pathway
The diagram below illustrates the activation of the non-canonical inflammasome pathway by intracellular LPS, leading to caspase-4 activation and subsequent cleavage of the fluorogenic substrate.
Caption: Caspase-4 activation by intracellular LPS and subsequent substrate cleavage.
Experimental Protocols
This section provides a detailed protocol for measuring caspase-4 activity in cell lysates using a fluorometric assay.
Materials and Reagents
-
Cells of interest (e.g., macrophages, epithelial cells)
-
Inducing agent (e.g., Gram-negative bacteria, transfected LPS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase-4 Substrate: Ac-LEVD-AFC or Ac-WEHD-AFC (10 mM stock in DMSO)
-
BCA Protein Assay Kit
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence detection
Experimental Workflow
The following diagram outlines the major steps in the caspase-4 activity assay.
Caption: Flowchart of the caspase-4 activity assay protocol.
Detailed Protocol
-
Cell Treatment and Lysis:
-
Plate cells at a desired density and treat with an appropriate stimulus to induce caspase-4 activation. Include an untreated control group.
-
Harvest cells (for adherent cells, scrape after washing; for suspension cells, centrifuge). A typical starting number is 2-5 x 10^6 cells per sample.
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The lysate can be used immediately or stored at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay or a similar method.
-
Dilute the lysates with Cell Lysis Buffer to a final concentration of 1-4 mg/mL. A typical amount of protein to use per assay is 50-200 µg.
-
-
Assay Reaction:
-
Prepare the reaction mix. For each well, you will need 50 µL of 2X Reaction Buffer.
-
Add 50 µL of each cell lysate (containing 50-200 µg of protein) to individual wells of a 96-well black microplate.
-
Include a blank control well containing 50 µL of Cell Lysis Buffer instead of cell lysate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of the 1 mM caspase-4 substrate (Ac-LEVD-AFC or Ac-WEHD-AFC) to each well. The final substrate concentration will be 50 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample readings.
-
The caspase-4 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.
-
Data Presentation
The following tables summarize key quantitative data for the caspase-4 fluorometric assay.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| Cell Lysate | 1-4 mg/mL | 50-200 µ g/well |
| Ac-LEVD-AFC / Ac-WEHD-AFC | 1 mM in DMSO | 50 µM |
| DTT in 2X Reaction Buffer | 1 M | 10 mM |
Table 2: Spectrophotometer Settings
| Parameter | Wavelength (nm) |
| Excitation Wavelength (Ex) | 400 |
| Emission Wavelength (Em) | 505 |
Table 3: Typical Experimental Parameters
| Parameter | Value |
| Number of Cells per Lysate | 2-5 x 10^6 |
| Incubation Time | 1-2 hours |
| Incubation Temperature | 37°C |
| Total Assay Volume per Well | 105 µL |
Troubleshooting
-
High Background Fluorescence:
-
Substrate may have degraded. Ensure proper storage (at -20°C, protected from light and moisture).
-
Cell lysis may be incomplete, releasing interfering substances. Ensure efficient lysis on ice.
-
-
Low Signal:
-
Insufficient caspase-4 activity. Increase the amount of cell lysate per well or optimize the induction of caspase-4 activation.
-
Incubation time may be too short. Increase the incubation time.
-
Incorrect filter settings on the plate reader. Verify the excitation and emission wavelengths.
-
-
High Well-to-Well Variability:
-
Inaccurate pipetting. Use calibrated pipettes and ensure proper mixing.
-
Inconsistent cell numbers or protein concentrations. Carefully normalize samples before starting the assay.
-
By following these detailed protocols and application notes, researchers can obtain reliable and reproducible measurements of caspase-4 activity, providing valuable insights into the non-canonical inflammasome pathway and its role in health and disease.
References
- 1. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cephamls.com [cephamls.com]
- 7. Ac-WEHD-AFC (CAS 210344-99-3) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | CAS 1135417-31-0 | Tocris Bioscience [tocris.com]
- 11. The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Granzyme B Activity Using Ac-IEPD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a pivotal role in inducing apoptosis in target cells, such as virus-infected or tumor cells. Upon recognition of a target cell, CTLs and NK cells release Granzyme B and a pore-forming protein called perforin into the immunological synapse. Perforin facilitates the entry of Granzyme B into the cytoplasm of the target cell, where it initiates apoptosis through cleavage of various substrates, including caspases. The fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IEPD-AFC) is a highly specific substrate for Granzyme B and is widely utilized for the sensitive detection of its activity. This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to identify modulators of Granzyme B activity.
Signaling Pathway of Granzyme B-Mediated Apoptosis
Granzyme B, upon delivery into the target cell, can trigger apoptosis through multiple pathways:
-
Caspase-Dependent Pathway: Granzyme B can directly cleave and activate effector caspases, such as caspase-3 and caspase-7. It can also cleave and activate initiator caspases like caspase-8.[1][2][3] The activation of these caspases leads to the cleavage of numerous cellular proteins, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
-
Mitochondrial Amplification Loop: Granzyme B can cleave the BH3-only protein Bid to form truncated Bid (tBid).[2] tBid translocates to the mitochondria and induces the release of cytochrome c, which in turn activates the apoptosome and subsequently caspase-9 and the downstream executioner caspases. This represents a major amplification loop for the apoptotic signal.[3]
-
Caspase-Independent Pathway: Granzyme B can also induce cell death independently of caspases by cleaving other critical substrates. For instance, it can cleave the inhibitor of caspase-activated DNase (ICAD), leading to the activation of CAD and subsequent DNA fragmentation.[4]
High-Throughput Screening Assay Workflow
The high-throughput screening (HTS) assay for Granzyme B inhibitors is a fluorescence-based assay that measures the cleavage of the this compound substrate. In the presence of active Granzyme B, the substrate is cleaved, releasing the highly fluorescent AFC molecule. The fluorescence intensity is directly proportional to the Granzyme B activity. Potential inhibitors will decrease the rate of AFC release, resulting in a lower fluorescence signal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | [5] |
| Excitation Wavelength | 400 nm | [6] |
| Emission Wavelength | 505 nm | [6] |
| Km for human Granzyme B | 585 µM | [7][8] |
| Recommended Substrate Concentration | 50-200 µM | General HTS practice |
| Recommended Enzyme Concentration | 10-50 nM | Assay dependent |
| Z'-factor for a good HTS assay | ≥ 0.5 | [9] |
Experimental Protocols
Materials and Reagents
-
Recombinant human Granzyme B
-
This compound substrate (e.g., from Cayman Chemical, APExBIO)[5][6]
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm
-
Test compounds (e.g., small molecule library) dissolved in DMSO
-
Positive control inhibitor (e.g., Ac-IEPD-CHO)
-
DMSO
Assay Protocol for High-Throughput Screening (96-well plate format)
-
Compound Plating:
-
Add 1 µL of test compounds dissolved in DMSO to the appropriate wells of a 96-well plate.
-
For control wells, add 1 µL of DMSO (negative control, 100% activity) or 1 µL of a known Granzyme B inhibitor (positive control, 0% activity).
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of Granzyme B in assay buffer at a 2X final concentration (e.g., 20 nM for a 10 nM final concentration).
-
Add 50 µL of the Granzyme B working solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Addition:
-
Prepare a working solution of this compound in assay buffer at a 2X final concentration (e.g., 200 µM for a 100 µM final concentration).
-
Add 50 µL of the this compound working solution to each well to initiate the reaction. The final reaction volume is 100 µL.
-
-
Incubation and Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) kinetically every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the final fluorescence.
-
Data Analysis
-
Calculate the Rate of Reaction: For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well. For endpoint assays, use the final fluorescence reading.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Ratesample - Ratebackground) / (Ratenegative control - Ratebackground)] * 100
-
The background is the rate from wells with no enzyme.
-
-
Determine Assay Quality (Z'-factor):
-
Z' = 1 - [ (3 * SDnegative control + 3 * SDpositive control) / |Meannegative control - Meanpositive control| ]
-
A Z'-factor ≥ 0.5 indicates a robust and reliable assay suitable for HTS.[9]
-
-
Dose-Response Curves and IC50 Determination:
-
For active compounds ("hits"), perform secondary screening with a serial dilution of the compound to generate a dose-response curve.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Summary of Screening Data
| Compound ID | % Inhibition at 10 µM | IC50 (µM) | Curve Fit (R2) |
| Control Inhibitor | 98.5 | 0.05 | 0.99 |
| Hit_001 | 85.2 | 1.2 | 0.98 |
| Hit_002 | 65.7 | 5.8 | 0.97 |
| Non-inhibitor | 5.1 | > 100 | N/A |
The this compound based fluorometric assay provides a sensitive and specific method for measuring Granzyme B activity in a high-throughput format. This application note and the detailed protocols offer a robust framework for screening large compound libraries to identify novel inhibitors of Granzyme B, which may have therapeutic potential in various diseases, including autoimmune disorders and certain cancers where Granzyme B activity is dysregulated. Careful assay optimization and validation, including the determination of a satisfactory Z'-factor, are crucial for the success of any HTS campaign.
References
- 1. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 4. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. apexbt.com [apexbt.com]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. rna.uzh.ch [rna.uzh.ch]
Measuring Granzyme B Activity in Primary Immune Cells with Ac-IEPD-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease predominantly found in the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon recognition of a target cell, such as a virus-infected or tumor cell, CTLs and NK cells release granzyme B along with perforin.[2] Perforin facilitates the entry of granzyme B into the target cell's cytoplasm, where it initiates apoptosis through the cleavage of various intracellular substrates, including caspases.[3] The measurement of granzyme B activity is a key indicator of cytotoxic lymphocyte activation and cell-mediated cytotoxicity, making it a critical assay in immunology, cancer research, and the development of immunotherapies.[1][3]
This document provides a detailed protocol for measuring granzyme B activity in primary immune cells using the fluorogenic substrate Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin). The assay is based on the cleavage of the this compound substrate by granzyme B, which releases the fluorescent AFC moiety. The resulting fluorescence can be quantified using a fluorescence microplate reader, providing a sensitive and direct measure of granzyme B enzymatic activity.[3]
Principle of the Assay
The granzyme B activity assay utilizes a synthetic peptide substrate, this compound, which contains the preferred cleavage sequence for granzyme B. In its intact form, the substrate is non-fluorescent. However, upon cleavage by active granzyme B present in the cell lysate, the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC) is released. The free AFC emits a strong fluorescent signal when excited at approximately 380 nm, with an emission maximum at around 500 nm.[3] The rate of AFC release is directly proportional to the granzyme B activity in the sample.
Signaling Pathway and Experimental Workflow
Granzyme B-Mediated Apoptosis Pathway
Caption: Granzyme B signaling pathway leading to target cell apoptosis.
Experimental Workflow for Measuring Granzyme B Activity
Caption: Experimental workflow for the granzyme B activity assay.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Excitation Wavelength | 380 nm | [3] |
| Emission Wavelength | 500 nm | [3] |
| AFC Standard Concentration Range | 0 - 10 µM (0 - 1000 pmol/well) | [3] |
| Recommended Cell Lysate Protein | 10 - 100 µg per well | [4] |
| Incubation Temperature | 37°C | [3] |
| Incubation Time (Kinetic Reading) | 30 - 60 minutes | |
| Substrate (this compound) Km | 585 µM (for human granzyme B) | [5][6] |
| Unit Definition | 1 Unit = amount of enzyme that hydrolyzes 1.0 pmol of this compound per minute at 37°C. | [3] |
Experimental Protocols
Materials and Reagents
-
Primary immune cells (e.g., isolated NK cells or CTLs)
-
This compound substrate
-
Granzyme B Assay Buffer (e.g., 0.1 M HEPES, 0.05 M MgCl2, pH 7.3)[4]
-
Cell Lysis Buffer (e.g., 0.1% NP-40, 250 mM NaCl, 25 mM Hepes, 2.5 mM EDTA)[4]
-
AFC Standard (1 mM stock solution)
-
Recombinant human Granzyme B (for positive control)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with Ex/Em filters for 380/500 nm
-
Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)
Protocol for Sample Preparation
-
Cell Isolation: Isolate primary immune cells of interest (e.g., NK cells, CTLs) from whole blood or tissue using standard cell separation techniques.
-
Cell Lysis:
-
Wash the isolated cells three times with ice-cold PBS (pH 7.4).[4]
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10^6 cells per 100 µL.[4]
-
Incubate the cell suspension on ice for 20 minutes.[4]
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[3][4]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Adjust the lysate concentration with Granzyme B Assay Buffer to fall within the recommended range (typically 10-100 µg of protein per well).
-
Assay Protocol
-
AFC Standard Curve Preparation:
-
Prepare a 10 µM AFC standard solution by diluting the 1 mM stock 1:100 in Granzyme B Assay Buffer.[3]
-
Perform serial dilutions of the 10 µM AFC standard to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Add 100 µL of each standard dilution in triplicate to the 96-well plate.
-
-
Sample and Control Preparation:
-
Add 1-50 µL of your cell lysate to the designated wells.
-
For a positive control, add a known amount of active recombinant granzyme B.
-
For a negative control, use lysis buffer alone.
-
Adjust the volume in all sample and control wells to 50 µL with Granzyme B Assay Buffer.[3]
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of samples and controls to be tested. For each well, mix:
-
48 µL Granzyme B Assay Buffer
-
2 µL this compound substrate (final concentration will depend on the stock solution, typically 200 µM)
-
-
Prepare a master mix to ensure consistency.
-
-
Assay Measurement:
-
Add 50 µL of the Reaction Mix to each sample and control well. Do not add to the standard curve wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically at Ex/Em = 380/500 nm.[3] Record readings every 1-5 minutes for a total of 30-60 minutes. Protect the plate from light during incubation and measurement.
-
Data Analysis
-
AFC Standard Curve:
-
Subtract the fluorescence reading of the 0 µM AFC standard (blank) from all other standard readings.
-
Plot the background-subtracted fluorescence values against the corresponding AFC concentrations (in pmol/well) to generate a standard curve.
-
Determine the linear equation of the standard curve (y = mx + c).
-
-
Granzyme B Activity Calculation:
-
For each sample, choose two time points (T1 and T2) within the linear phase of the fluorescence increase.
-
Calculate the change in fluorescence (ΔRFU) between T1 and T2 (ΔRFU = RFU2 - RFU1).
-
Use the standard curve equation to convert the ΔRFU to the amount of AFC generated (B, in pmol).
-
Calculate the granzyme B activity using the following formula:
Granzyme B Activity (pmol/min/µg or Units/µg) = (B / (ΔT * P))
Where:
-
B = Amount of AFC generated (pmol)
-
ΔT = Reaction time (T2 - T1) in minutes
-
P = Amount of protein in the sample well (µg)
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Contaminated reagents or plate. | Use fresh, high-quality reagents and a new microplate. Ensure the plate is suitable for fluorescence assays. |
| Autofluorescence from cell lysate components. | Run a sample blank (lysate without substrate) and subtract its fluorescence from the sample reading. | |
| Low or No Signal | Inactive granzyme B. | Ensure proper sample handling and storage to maintain enzyme activity. Use a fresh positive control. |
| Insufficient amount of enzyme in the sample. | Increase the amount of cell lysate per well. | |
| Incorrect filter settings. | Verify the excitation and emission wavelengths on the plate reader. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower concentration of cell lysate or shorten the measurement time. |
| Enzyme instability. | Ensure the assay is performed promptly after lysate preparation. |
Conclusion
The this compound-based fluorometric assay provides a robust and sensitive method for quantifying granzyme B activity in primary immune cells. This protocol offers a detailed framework for researchers to assess cytotoxic cell function, which is invaluable for basic immunology research and the preclinical evaluation of novel immunomodulatory therapies. Adherence to proper sample preparation and data analysis procedures will ensure reproducible and reliable results.
References
- 1. Frontiers | Elevated Granzyme B in Cytotoxic Lymphocytes is a Signature of Immune Activation in Hemophagocytic Lymphohistiocytosis [frontiersin.org]
- 2. biocare.net [biocare.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ac-IEPD-AFC in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic substrate primarily recognized and cleaved by Granzyme B, a serine protease crucial for inducing apoptosis in target cells.[1][2][3][4] Granzyme B is released by cytotoxic T lymphocytes and natural killer (NK) cells and, upon entering a target cell, activates downstream effector caspases, thereby initiating the apoptotic cascade. This makes Granzyme B a compelling target for therapeutic intervention in various diseases, including autoimmune disorders and certain cancers. The cleavage of this compound by Granzyme B releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified to measure enzyme activity.[2][4] This principle forms the basis of a robust high-throughput screening assay to identify inhibitors of Granzyme B.
Mechanism of Action and Signaling Pathway
Granzyme B, delivered into a target cell via perforin-formed pores, can initiate apoptosis through multiple pathways, primarily by activating executioner caspases such as caspase-3. The tetrapeptide sequence IEPD is a preferred recognition motif for Granzyme B. An inhibitor screening assay using this compound focuses on identifying compounds that block the proteolytic activity of Granzyme B, thereby preventing the subsequent activation of the apoptotic signaling cascade.
Below is a diagram illustrating the signaling pathway involving Granzyme B and caspases.
Caption: Granzyme B pathway initiating apoptosis.
Experimental Protocols
This section provides detailed protocols for a primary screening assay to identify Granzyme B inhibitors and a secondary confirmatory assay to assess the inhibition of downstream caspase-3 activity.
Primary Assay: Granzyme B Inhibitor Screening
This assay quantifies the ability of test compounds to inhibit the cleavage of this compound by purified Granzyme B.
Materials:
-
Purified active human Granzyme B
-
This compound substrate
-
Granzyme B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.4)
-
Test compounds and a known Granzyme B inhibitor (e.g., Ac-IEPD-CHO)[5] as a positive control
-
DMSO for compound dilution
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm[2][4]
Protocol:
-
Compound Preparation: Prepare a serial dilution of test compounds and the positive control inhibitor in DMSO. Further dilute in Granzyme B Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the purified Granzyme B in ice-cold Granzyme B Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the microplate, add 5 µL of the diluted test compound or control. b. Add 40 µL of the diluted Granzyme B enzyme solution to each well. c. Include wells with enzyme and buffer (no inhibitor) as a 100% activity control, and wells with buffer only as a background control. d. Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Substrate Addition and Measurement: a. Prepare the this compound substrate solution in Granzyme B Assay Buffer. b. Initiate the reaction by adding 5 µL of the substrate solution to each well. c. Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. The percent inhibition for each compound concentration is calculated as follows:
% Inhibition = [1 - (Rate_inhibitor - Rate_background) / (Rate_100%_activity - Rate_background)] * 100
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: Caspase-3 Activity Assay
This assay confirms whether the identified Granzyme B inhibitors can block the downstream activation of caspase-3 in a cell-based model.
Materials:
-
A suitable cell line (e.g., Jurkat cells)
-
Cell culture medium
-
An apoptosis-inducing agent that acts upstream of or in concert with Granzyme B (e.g., Etoposide)
-
Test compounds identified from the primary screen
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Protocol:
-
Cell Treatment: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours. c. Induce apoptosis by adding the inducing agent. Include untreated cells as a negative control and cells treated with the inducing agent alone as a positive control. d. Incubate for the required time to induce apoptosis (e.g., 4-6 hours).
-
Cell Lysis: a. Centrifuge the plate and carefully remove the supernatant. b. Add Cell Lysis Buffer to each well and incubate on ice for 15-30 minutes.
-
Caspase-3 Assay: a. Transfer the cell lysates to a new black microplate. b. Add the Caspase-3 substrate Ac-DEVD-AFC to each well. c. Incubate at 37°C for 1-2 hours, protected from light. d. Measure the fluorescence at an excitation of ~400 nm and an emission of ~505 nm.
Data Analysis: Subtract the background fluorescence (from wells with lysis buffer and substrate only). Calculate the percent inhibition of caspase-3 activity for each compound concentration relative to the positive control (apoptosis-induced cells without inhibitor). Determine the IC50 values as described for the primary assay.
Data Presentation
The quantitative data from the inhibitor screening assays should be summarized in a clear and structured format for easy comparison.
| Compound | Granzyme B IC50 (µM) | Caspase-3 Inhibition IC50 (µM) |
| Inhibitor A | 0.5 | 1.2 |
| Inhibitor B | 2.1 | 5.8 |
| Inhibitor C | > 50 | > 50 |
| Ac-IEPD-CHO (Control) | 0.08 | 0.2 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the inhibitor screening and confirmation process.
Caption: Inhibitor screening workflow.
References
Application Notes and Protocols: Ac-IEPD-AFC for Caspase-8 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of the fluorogenic substrate Ac-IEPD-AFC for measuring caspase-8 activity. While this compound is primarily recognized as a substrate for Granzyme B, it can also be effectively utilized to assess caspase-8 activity, an initiator caspase pivotal in the extrinsic apoptosis pathway. For highly specific caspase-8 activity assessment, the use of Ac-IETD-AFC is recommended.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | Ac-Ile-Glu-Pro-Asp-AFC | |
| Molecular Weight | 725.67 g/mol | [1] |
| Excitation Wavelength | 400 nm | [2] |
| Emission Wavelength | 505 nm | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (137.80 mM) | [1] |
| Recommended Storage | -20°C or -80°C, protected from light | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of this compound, which can be stored for future use.
Materials:
-
This compound solid powder
-
Anhydrous, molecular biology grade Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Prepare a 10 mM stock solution by dissolving the this compound powder in an appropriate volume of DMSO. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of this compound (MW: 725.67 g/mol ), add 137.8 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the peptide is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.[1]
Caspase-8 Activity Assay Protocol
This protocol provides a detailed method for measuring caspase-8 activity in cell lysates using a fluorometric microplate reader.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Cell samples (e.g., apoptotic and non-apoptotic control cells)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using a known method. Prepare a parallel culture of non-induced (control) cells.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
On ice, prepare the following reaction mix in each well of a 96-well black microplate:
-
50 µL of 2X Reaction Buffer
-
Cell lysate containing 50-200 µg of protein
-
Add deionized water to bring the volume to 95 µL.
-
-
Include appropriate controls:
-
Blank: 50 µL of 2X Reaction Buffer and 50 µL of Cell Lysis Buffer (no cell lysate or substrate).
-
Negative Control: Lysate from non-induced cells.
-
Positive Control (optional): Purified active caspase-8.
-
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X working solution of the substrate by diluting the 10 mM this compound stock solution to 200 µM in 1X Reaction Buffer. A final concentration of 100 µM in the assay is a good starting point.[3]
-
To initiate the reaction, add 5 µL of the 200 µM this compound working solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 10 µM.
-
Immediately start measuring the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) in a kinetic mode at 37°C. Record readings every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The caspase-8 activity is proportional to the slope of the linear portion of the curve (rate of fluorescence increase).
-
Compare the activity of the apoptotic samples to the non-apoptotic controls to determine the fold-increase in caspase-8 activity.
-
Visualizations
Caspase-8 Signaling Pathway
References
Application Notes and Protocols for Granzyme B Kinetic Assay using Ac-IEPD-AFC to Study Caspase-Dependent Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells, playing a critical role in immune surveillance against viral infections and tumorigenesis. Upon entering a target cell, Granzyme B initiates a signaling cascade that predominantly leads to the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The fluorogenic substrate Ac-IEPD-AFC is a specific substrate for Granzyme B, with the IEPD sequence mimicking its natural cleavage site. Cleavage of this compound by Granzyme B releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified to determine Granzyme B activity. This application note provides a detailed protocol for a kinetic assay of Granzyme B using this compound and outlines how this assay can be utilized to study the initiation of caspase-dependent apoptosis.
Data Presentation
Enzyme Kinetic Parameters
| Parameter | Value | Enzyme | Substrate | Notes |
| K_m | 585 µM[1] | Human Granzyme B | This compound | The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).[1] |
| V_max | Varies | Human Granzyme B | This compound | The maximum velocity of the reaction, dependent on enzyme concentration and experimental conditions. |
| k_cat/K_m | 6.6 x 10⁴ M⁻¹s⁻¹ | Granzyme B | Ac-IEPD-pNA | Specificity constant for a similar colorimetric substrate, indicating high efficiency. |
Inhibitor Data
| Inhibitor | K_i | IC_50 | Target Enzyme | Notes |
| Ac-IEPD-CHO | 80 nM[2][3] | - | Granzyme B | A reversible and potent inhibitor of Granzyme B.[2][3] |
| VTI-1002 | 4.4 nM[4] | 179 nM (mouse)[4] | Human Granzyme B | A highly potent and selective inhibitor of human Granzyme B.[4] |
| SerpinB9 (PI-9) | - | - | Granzyme B | An endogenous intracellular inhibitor of Granzyme B. |
Signaling Pathway
The following diagram illustrates the central role of Granzyme B in initiating caspase-dependent apoptosis.
Caption: Granzyme B initiates apoptosis by activating caspases.
Experimental Protocols
This compound Kinetic Assay for Granzyme B Activity
This protocol describes the measurement of Granzyme B kinetic activity using the fluorogenic substrate this compound in a 96-well plate format.
Materials:
-
Recombinant human Granzyme B
-
This compound substrate (e.g., from MedchemExpress, APExBIO)
-
Granzyme B inhibitor (e.g., Ac-IEPD-CHO) (optional, for control)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% Sucrose, 10 mM DTT, pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm
-
AFC (7-amino-4-trifluoromethylcoumarin) standard for calibration
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired concentrations for the assay.
-
Reconstitute recombinant Granzyme B in Assay Buffer to a stock concentration. Determine the active enzyme concentration.
-
If using an inhibitor, prepare a stock solution in DMSO and dilute in Assay Buffer.
-
Prepare a series of AFC standards in Assay Buffer to generate a standard curve.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of varying concentrations of this compound substrate to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
To initiate the reaction, add 40 µL of diluted Granzyme B to each well. The final volume in each well should be 100 µL.
-
Include control wells:
-
Substrate blank (Assay Buffer + substrate, no enzyme)
-
Enzyme blank (Assay Buffer + enzyme, no substrate)
-
Inhibitor control (Assay Buffer + enzyme + inhibitor + substrate)
-
-
-
Kinetic Measurement:
-
Immediately place the microplate in the fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Experimental Workflow Diagram
Caption: Workflow for the this compound kinetic assay.
Data Analysis
The raw data from the fluorescence plate reader will be in the form of RFU versus time. The following steps outline the data analysis process to determine the kinetic parameters of Granzyme B.
-
Standard Curve:
-
Plot the fluorescence intensity (RFU) of the AFC standards against their known concentrations.
-
Perform a linear regression to obtain the slope of the standard curve (RFU per µM of AFC). This slope will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min).
-
-
Initial Velocity Calculation:
-
For each substrate concentration, plot RFU versus time.
-
The initial linear portion of this curve represents the initial velocity (v₀) of the reaction.
-
Calculate the slope of this linear portion (ΔRFU/Δtime).
-
Convert the initial velocity from RFU/min to µM/min using the slope from the AFC standard curve:
-
v₀ (µM/min) = (Slope of RFU vs. time) / (Slope of AFC standard curve)
-
-
-
Michaelis-Menten Kinetics:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R):
-
v₀ = (V_max * [S]) / (K_m + [S])
-
-
This will yield the values for V_max (maximum reaction velocity) and K_m (Michaelis constant).
-
-
Inhibitor Analysis (Optional):
-
For inhibitor studies, determine the IC₅₀ value by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.
-
To determine the mechanism of inhibition and the K_i value, perform the kinetic assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis.
-
Data Analysis Logic Diagram
Caption: Logic for analyzing kinetic assay data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ac-IEPD-AFC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing the fluorogenic substrate Ac-IEPD-AFC.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, providing step-by-step solutions to improve your experimental outcomes.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from enzymatic activity, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Degradation | 1. Prepare fresh this compound substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1][2] 2. Protect the substrate from light during storage and incubation.[3] 3. Store the reconstituted substrate in small aliquots at -20°C or -80°C.[1][2][4] |
| Contaminated Reagents or Buffers | 1. Use high-purity, sterile water and reagents to prepare all buffers and solutions. 2. Filter-sterilize buffers to remove any particulate matter. 3. Run a "buffer + substrate" blank (no enzyme/lysate) to check for intrinsic fluorescence. |
| Autofluorescence from Samples/Plates | 1. For cell-based assays, include a "no substrate" control to measure the inherent fluorescence of your cell lysate. 2. Use black, opaque-bottom microplates for fluorescence assays to minimize background from the plate itself.[3] |
| Non-specific Substrate Cleavage | 1. Reduce the incubation time to minimize the contribution of non-specific proteases. 2. Consider adding a cocktail of protease inhibitors (excluding those that would inhibit your target enzyme) to the lysis buffer. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | 1. Ensure proper storage and handling of the enzyme (e.g., purified enzyme or cell lysates). Store lysates at -80°C for long-term use.[5] 2. Include a positive control with a known active enzyme to validate the assay setup.[6] 3. For cell-based assays, confirm that the apoptotic stimulus was sufficient to activate the target caspase. |
| Sub-optimal Assay Conditions | 1. pH: Verify that the assay buffer pH is optimal for your target enzyme's activity. 2. Temperature: Ensure the incubation is performed at the recommended temperature, typically 37°C.[3][6] 3. DTT: For caspase assays, ensure the presence of DTT (typically 10 mM) in the reaction buffer, as it is crucial for caspase activity.[3][5] |
| Incorrect Instrument Settings | 1. Verify the excitation and emission wavelengths on the fluorometer or plate reader. For AFC, the excitation maximum is ~400 nm and the emission maximum is ~505 nm.[4][7][8][9] 2. Optimize the gain setting on the instrument to enhance signal detection without saturating the detector. |
| Insufficient Substrate or Enzyme | 1. Titrate the concentration of both the this compound substrate and the enzyme (or cell lysate) to find the optimal concentrations for a linear reaction rate. 2. Ensure the protein concentration of the lysate is adequate, typically in the range of 50-200 µg per assay.[3][5] |
Issue 3: High Variability Between Replicates
Inconsistent results across replicates can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | 1. Use calibrated pipettes and ensure they are functioning correctly.[3] 2. When preparing master mixes, ensure thorough mixing before aliquoting. 3. Pipette gently against the wall of the well to avoid introducing air bubbles.[3] |
| Inconsistent Incubation Times | 1. Start the reaction by adding the substrate to all wells in a consistent and timely manner. 2. If reading the plate kinetically, ensure the read interval is appropriate. If it's an endpoint assay, stop the reaction consistently across all wells if necessary. |
| Cell Lysis and Handling | 1. Ensure complete and consistent cell lysis. Incubate on ice for a sufficient amount of time (e.g., 10-30 minutes).[3][5] 2. Centrifuge the lysate adequately to pellet all cellular debris.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate composed of the peptide sequence Isoleucine-Glutamic acid-Proline-Aspartic acid (IEPD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). When a protease, such as Granzyme B or a specific caspase, cleaves the peptide bond after the aspartic acid residue, the AFC fluorophore is released.[9][10] Free AFC exhibits strong fluorescence with an excitation maximum around 400 nm and an emission maximum around 505 nm, which can be measured to quantify enzyme activity.[7][9]
Q2: How should I prepare and store the this compound substrate?
It is recommended to reconstitute the lyophilized this compound in DMSO.[4] To prevent degradation from multiple freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light.[1][4] For the assay, the DMSO stock is typically diluted into the aqueous assay buffer immediately before use.
Q3: What are the optimal concentrations of substrate and enzyme to use?
The optimal concentrations can vary depending on the specific enzyme and experimental conditions. It is highly recommended to perform a titration for both the this compound substrate and the enzyme source (purified enzyme or cell lysate). For caspase-3 assays using a similar substrate (Ac-DEVD-AFC), a final substrate concentration of around 50 µM is often used, with 50-200 µg of total protein from cell lysate.[3][8]
Q4: Can I use a specific inhibitor to confirm the signal is from my enzyme of interest?
Yes, using a specific inhibitor is an excellent way to confirm signal specificity. For instance, if you are targeting Granzyme B, you can use the inhibitor Ac-IEPD-CHO to demonstrate that the signal is significantly reduced in its presence.[2][11] Similarly, for specific caspases, corresponding peptide-aldehyde or peptide-ketone inhibitors can be used.
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical quantitative data and conditions for a caspase activity assay, which can be adapted for this compound.
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 400 nm | Optimal for AFC fluorophore.[7][8][9] |
| Emission Wavelength | 505 nm | Optimal for AFC fluorophore.[7][8][9] |
| This compound Final Concentration | 20-200 µM | Titration is recommended. A common starting point is 50 µM.[3] |
| Cell Lysate Protein | 50-200 µ g/well | Ensure protein concentration is accurately measured.[3][5] |
| Incubation Temperature | 37°C | Optimal for most mammalian proteases.[3][12] |
| Incubation Time | 1-2 hours | Can be extended if the signal is low, but may increase background.[3][12] |
| DTT Concentration (for caspases) | 10 mM | Add fresh to the reaction buffer before use.[3] |
Detailed Protocol: Caspase Activity Assay using this compound
This protocol provides a general workflow for measuring caspase activity in cell lysates.
-
Sample Preparation:
-
Induce apoptosis in your target cells using the desired method. Include an uninduced control group.[3]
-
Harvest cells (e.g., 1-5 million cells per sample) by centrifugation.[3]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled cell lysis buffer.
-
Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet debris.[3][6]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Execution:
-
Determine the protein concentration of the lysate. The Bradford method is recommended if the lysis buffer contains reducing agents.[13]
-
Dilute the lysate to the desired concentration (e.g., 1-4 mg/mL) using the cell lysis buffer.[13]
-
Prepare a 2X Reaction Buffer containing 10 mM DTT.[3]
-
In a 96-well black plate, add 45 µL of your sample (containing 50-200 µg of protein) per well.[5]
-
Add 50 µL of 2X Reaction Buffer to each well.
-
To start the reaction, add 5 µL of this compound substrate solution (e.g., 1 mM stock for a final concentration of 50 µM).
-
Include appropriate controls: a blank (lysis buffer, reaction buffer, substrate) and a negative control (lysate from uninduced cells).
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3]
-
Read the fluorescence in a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Visualizations
Signaling Pathway: this compound Cleavage
Caption: Enzymatic cleavage of this compound releases the fluorescent AFC moiety.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. mpbio.com [mpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound (CAS 1135417-31-0) | Abcam [abcam.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. assaygenie.com [assaygenie.com]
Troubleshooting Low Fluorescence Signal in Your Granzyme B Assay: A Technical Support Guide
Welcome to the technical support center for the Granzyme B Assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues leading to low fluorescence signals in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or no fluorescence signal in a Granzyme B assay?
A low or absent fluorescence signal can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Inactive Granzyme B: The enzyme may have lost its activity due to improper storage or handling.
-
Sub-optimal Reagent Concentration: Incorrect dilutions of the substrate or enzyme can lead to a weak signal.
-
Issues with Sample Preparation: Inefficient cell lysis or low concentrations of Granzyme B in the sample will result in a diminished signal.
-
Incorrect Instrument Settings: The fluorescence plate reader may not be set to the optimal excitation and emission wavelengths for the fluorophore being used.[1][2]
-
Assay Conditions: Incubation times and temperatures that deviate from the recommended protocol can negatively impact the enzymatic reaction.
Q2: My positive control is showing a low signal. What should I do?
A weak positive control signal points to a systemic issue with the assay rather than a problem with your experimental samples. Here’s how to troubleshoot:
-
Check Reagent Integrity:
-
Granzyme B Positive Control: Ensure the positive control was reconstituted correctly and stored at -20°C in single-use aliquots to avoid freeze-thaw cycles.[1] Use within one month of reconstitution.[1]
-
Substrate: Verify that the substrate has been stored protected from light and has not undergone repeated freeze-thaw cycles.[1]
-
Assay Buffer: Allow the assay buffer to come to room temperature before use.[1]
-
-
Verify Instrument Settings: Confirm the excitation and emission wavelengths on your fluorescence plate reader match the specifications for the AFC substrate (Ex/Em = 380/500 nm).[1][2]
-
Review Protocol: Double-check all pipetting volumes and incubation times and temperatures.
Q3: I am not seeing a signal in my experimental samples, but the positive control works well. What could be the problem?
If the positive control is working, the issue likely lies with your samples. Consider the following:
-
Low Granzyme B Expression: The cells you are using may not be expressing or releasing sufficient amounts of Granzyme B. It is known that Granzyme B is primarily expressed in activated cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[3][4] Consider stimulating your cells to induce Granzyme B expression.
-
Inefficient Cell Lysis: For intracellular Granzyme B measurement, ensure complete cell lysis to release the enzyme. Homogenization using a Dounce homogenizer is an effective method.[2]
-
Sample Dilution: If you suspect a very low concentration of Granzyme B, you may need to concentrate your sample. Conversely, for samples with potentially high activity, several dilutions should be tested to ensure the readings fall within the linear range of the standard curve.[1]
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors of Granzyme B.
Troubleshooting Guides
Guide 1: Issues with Reagents and Assay Components
| Problem | Possible Cause | Solution |
| Low or no signal in all wells (including positive control) | Degraded or improperly stored reagents. | Ensure all kit components are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Incorrect reagent preparation. | Double-check all dilution calculations and ensure reagents were brought to the correct temperature before use.[1] | |
| High background fluorescence | Autofluorescence from media components like phenol red or fetal bovine serum. | Consider using media optimized for microscopy or performing measurements in phosphate-buffered saline.[5] |
| Contaminated reagents or microplate. | Use fresh, sterile reagents and a new microplate. Black plates with clear bottoms are recommended for fluorescence assays to reduce background.[1] |
Guide 2: Problems with Experimental Samples
| Problem | Possible Cause | Solution |
| Weak signal in experimental samples, but strong positive control signal | Low Granzyme B concentration in the sample. | Concentrate the sample or increase the number of cells used for lysate preparation. Ensure cells are appropriately stimulated to express Granzyme B.[4] |
| Incomplete cell homogenization. | Repeat the sample homogenization, increasing the duration and extent of the homogenization step to ensure efficient cell lysis.[1] | |
| Sample readings are outside the linear range of the standard curve. | Test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[1][2] | |
| High variability between replicate wells | Pipetting errors. | Be careful when pipetting small volumes. Prepare a master mix for the reaction components to ensure consistency across wells. |
| Air bubbles in the wells. | Pipette gently against the wall of the wells to avoid introducing air bubbles. |
Guide 3: Instrument and Data Acquisition Issues
| Problem | Possible Cause | Solution |
| Low signal intensity | Incorrect plate reader settings. | Verify that the excitation and emission wavelengths are set correctly for the AFC fluorophore (Ex/Em = 380/500 nm).[1][2] |
| Incorrect gain setting. | Optimize the gain setting on the plate reader. A higher gain may be necessary for low signals, but be careful to avoid saturation.[5] | |
| Signal decreases over time | Photobleaching of the fluorophore. | Protect the plate from light during incubation and measurement.[1] Use mounting medium with an antifade reagent if performing microscopy.[6] |
Experimental Protocols
Key Experiment: Granzyme B Activity Assay
This protocol is a generalized procedure based on commercially available kits.[1][2] Always refer to the specific manufacturer's instructions for your assay kit.
1. Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare the AFC standard curve by diluting the provided stock solution in Granzyme B Assay Buffer. A typical standard curve may range from 0 to 250 pmol/well.
-
Prepare the Reaction Mix containing Granzyme B Assay Buffer and Granzyme B Substrate.
2. Sample Preparation:
-
Cell Lysates:
-
Collect 2 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold Granzyme B Assay Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer (10-50 passes).
-
Centrifuge the homogenate at 13,000 x g for 10 minutes to pellet insoluble material.
-
Collect the supernatant (lysate) for the assay.
-
-
Serum Samples: Serum can often be added directly to the wells.
3. Assay Procedure:
-
Add 1-50 µL of your sample or positive control to the wells of a 96-well plate (black plates with clear bottoms are recommended).
-
Adjust the final volume in each well to 50 µL with Granzyme B Assay Buffer.
-
Add 50 µL of the Reaction Mix to each well.
-
Mix well using a horizontal shaker or by pipetting.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 380/500 nm. It is recommended to take readings in a kinetic mode every 5 minutes for 30-60 minutes.[1][2]
4. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the AFC standard curve.
-
Calculate the Granzyme B activity in your samples based on the change in fluorescence over time, using the standard curve to convert relative fluorescence units (RFU) to pmol of AFC.
Visualizations
Granzyme B Signaling Pathway
Caption: Granzyme B enters target cells via perforin pores and induces apoptosis.
Experimental Workflow for Granzyme B Assay
Caption: A streamlined workflow for performing a fluorometric Granzyme B assay.
Troubleshooting Logic for Low Fluorescence Signal
Caption: A decision tree to diagnose the cause of a low fluorescence signal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biotium.com [biotium.com]
impact of pH and temperature on Ac-IEPD-AFC stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Ac-IEPD-AFC.
Impact of pH and Temperature on this compound Stability and Activity
Proper handling and optimal experimental conditions are crucial for the reliable performance of this compound. While detailed quantitative data on the stability of this compound across a wide range of pH and temperature conditions is not extensively published, the following tables summarize stability based on manufacturer recommendations and optimal conditions for enzymatic activity, primarily with Granzyme B.
Data Presentation: this compound Stability and Optimal Conditions
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Lyophilized Powder | In Solution (DMSO) |
| Long-term Storage | -20°C to -80°C, desiccated and protected from light. Stable for up to 36 months.[1] | -80°C for up to 6 months; -20°C for up to 1 month.[2] Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Short-term Storage | Room temperature for shipping; should be stored at -20°C upon receipt. | Keep on ice during use. |
| Reconstitution | Reconstitute in high-quality, anhydrous DMSO. | N/A |
Table 2: Optimal Conditions for Granzyme B Activity using this compound
| Parameter | Optimal Range/Value | Notes |
| Temperature | 37°C | Most Granzyme B activity assays recommend incubation at 37°C for optimal enzyme activity.[3][4] |
| pH | ~7.2 - 7.5 | Assay buffers for Granzyme B activity are typically buffered to a neutral or slightly alkaline pH. |
| Excitation/Emission | 380-400 nm / 495-505 nm | The fluorescent product, AFC, is detected within these wavelength ranges.[5] |
Experimental Protocols
Protocol 1: In Vitro Granzyme B Activity Assay
This protocol outlines the measurement of Granzyme B activity using this compound in a 96-well plate format.
Materials:
-
This compound substrate
-
Purified active Granzyme B or cell lysate containing Granzyme B
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare AFC Standard Curve:
-
Prepare a 1 mM stock solution of free AFC in DMSO.
-
Create a series of dilutions of the AFC stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 200 µM).
-
-
Sample Preparation:
-
Thaw purified enzyme or cell lysate on ice.
-
Dilute samples to the desired concentration in ice-cold Assay Buffer.
-
-
Reaction Setup:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare a Reaction Mix containing Assay Buffer and this compound substrate (final concentration typically 50-200 µM).
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of AFC production (Vmax) from the linear portion of the kinetic curve for each sample.
-
Use the AFC standard curve to convert the fluorescence units to the concentration of AFC produced.
-
Determine the Granzyme B activity in the samples, often expressed in relative fluorescence units (RFU) per minute or as specific activity (units/mg protein).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | 1. Autohydrolysis of this compound. | - Prepare fresh substrate solution before each experiment.- Minimize exposure of the substrate to light and elevated temperatures. |
| 2. Contaminated reagents or buffers. | - Use high-purity, nuclease-free water and fresh buffer components.- Filter-sterilize buffers. | |
| 3. Autofluorescence from samples or compounds. | - Run a blank control containing the sample without the substrate to measure background fluorescence.- If testing compounds, check for their intrinsic fluorescence at the assay wavelengths. | |
| Low or no signal | 1. Inactive enzyme. | - Ensure proper storage and handling of the Granzyme B enzyme.- Use a positive control with known activity to verify assay setup. |
| 2. Sub-optimal assay conditions. | - Verify that the pH and temperature of the assay are within the optimal range for Granzyme B activity.[3] | |
| 3. Inhibitors present in the sample. | - If using cell lysates, be aware of endogenous protease inhibitors.- Consider sample purification or dilution to reduce inhibitor concentration. | |
| High well-to-well variability | 1. Inaccurate pipetting. | - Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| 2. Temperature gradients across the plate. | - Ensure the entire plate is at a uniform temperature before and during the assay. | |
| 3. Bubbles in wells. | - Centrifuge the plate briefly after adding reagents to remove bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme target of this compound?
A1: this compound is a well-established fluorogenic substrate for Granzyme B, a serine protease.[5] While it has an aspartate residue at the P1 position, a feature recognized by caspases, its primary and most efficient cleavage is by Granzyme B.
Q2: Can this compound be used to measure caspase activity?
A2: While Granzyme B can activate certain caspases, this compound is not an optimal substrate for direct measurement of caspase activity. Specific fluorogenic substrates are available for individual caspases (e.g., Ac-DEVD-AFC for caspase-3). Granzyme B can cleave substrates with similar specificity to caspase-8, but specific inhibitors should be used to differentiate the activity.[6]
Q3: What is the relationship between Granzyme B and Caspase-4?
A3: The primary apoptotic pathway initiated by Granzyme B involves the direct activation of executioner caspases like caspase-3 and caspase-7, and the initiator caspases-8 and -10.[7][8] Granzyme B can also cleave Bid, leading to mitochondrial-mediated apoptosis.[9][10] A direct, significant activation of caspase-4 by Granzyme B is not a prominently reported mechanism. The activation of caspase-4 is more commonly associated with the inflammatory caspase cascade.
Q4: How should I prepare my cell lysates for a Granzyme B activity assay?
A4: Cell lysates should be prepared in a non-denaturing lysis buffer on ice to preserve enzyme activity. The buffer should not contain strong detergents or high concentrations of salts that could interfere with the assay. It is also recommended to perform a protein concentration assay on the lysates to normalize the Granzyme B activity.
Q5: How can I be sure the measured activity is from Granzyme B and not other proteases?
A5: To ensure specificity, it is recommended to run parallel experiments with a specific Granzyme B inhibitor, such as Ac-IEPD-CHO.[11] A significant reduction in substrate cleavage in the presence of the inhibitor would confirm that the measured activity is predominantly from Granzyme B.
Visualizations
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.com [abcam.com]
- 5. Ac-Ile-Glu-Pro-Asp-AFC (Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Initiation of Apoptosis by Granzyme B Requires Direct Cleavage of Bid, but Not Direct Granzyme B–Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Ac-IEPD-AFC Assay Interference
This guide provides researchers, scientists, and drug development professionals with a technical resource to troubleshoot and understand potential interferences when using the Ac-IEPD-AFC substrate in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme target for the this compound substrate?
This compound is predominantly a substrate for Granzyme B, a serine protease crucial in cytotoxic T-lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2] Granzyme B recognizes and cleaves the IETD (isoleucine-glutamic acid-threonine-aspartic acid) sequence within the this compound substrate. While both Granzyme B and caspases cleave after an aspartic acid residue, their substrate specificities differ.[3]
Q2: Can this compound be used to measure caspase-3 activity?
While Granzyme B can activate caspase-3, using this compound to directly measure caspase-3 activity is not recommended. Caspase-3 preferentially cleaves the DEVD (aspartic acid-glutamic acid-valine-aspartic acid) sequence.[4][5][6][7] Therefore, a more specific substrate such as Ac-DEVD-AFC should be used for accurate assessment of caspase-3 activity. Using this compound may lead to misleading results due to its higher affinity for Granzyme B.
Q3: What are the common sources of interference in AFC-based fluorescence assays?
Interference in AFC (7-amino-4-trifluoromethylcoumarin)-based assays can arise from several sources:
-
Compound Autofluorescence: Many test compounds, particularly those with heterocyclic ring structures, possess intrinsic fluorescence that can overlap with the emission spectrum of AFC (around 505 nm), leading to false positives.[8][9][10]
-
Fluorescence Quenching: Test compounds can absorb the excitation light or the emitted fluorescence from AFC, a phenomenon known as the inner filter effect, which results in a decreased signal and potential false negatives.[9][10]
-
Light Scattering: Precipitated or insoluble compounds in the assay well can scatter light, leading to artificially high fluorescence readings.[8]
-
Colored Compounds: Compounds that absorb light in the same range as the AFC excitation or emission wavelengths can interfere with the assay signal.[1]
-
Enzyme Inhibition/Activation: The test compound may directly inhibit or activate the enzyme being assayed, which is a true biological effect rather than assay interference.
-
Cross-reactivity with other proteases: The substrate may be cleaved by other proteases present in the sample that have similar recognition sequences.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating common issues encountered during this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in control wells (no enzyme) | Autofluorescence of test compound or buffer components. | Run a "compound-only" control (compound in assay buffer without substrate) to measure its intrinsic fluorescence. Subtract this value from the assay wells.Check the fluorescence of the assay buffer and other reagents.If compound autofluorescence is high, consider using a fluorophore with a red-shifted emission spectrum to minimize overlap.[1][8] |
| Signal is lower than expected or absent | 1. Fluorescence quenching by the test compound.2. Enzyme inhibition.3. Incorrect assay conditions. | To check for quenching: Run a control with a known amount of free AFC and the test compound. A decrease in AFC fluorescence indicates quenching.To confirm enzyme inhibition: Perform an orthogonal assay with a different detection method (e.g., colorimetric) if available.Verify assay conditions: Ensure optimal pH, temperature, and incubation time. Confirm the correct excitation (around 400 nm) and emission (around 505 nm) wavelengths are set on the plate reader.[6][11] |
| Inconsistent readings between replicate wells | 1. Pipetting errors.2. Incomplete mixing.3. Compound precipitation. | Use calibrated pipettes and ensure proper technique.Gently mix the plate after adding reagents.Visually inspect the wells for any precipitate. If present, check the solubility of the compound in the assay buffer. |
| Unexpectedly high signal in the presence of the test compound | 1. Compound autofluorescence.2. Enzyme activation.3. Contamination of the sample with other proteases. | As mentioned above, measure and subtract the compound's intrinsic fluorescence.To investigate enzyme activation, perform dose-response experiments.Use specific inhibitors for the suspected contaminating proteases to see if the signal is reduced. |
Data on Potentially Interfering Compounds
Direct quantitative data on compounds interfering specifically with the this compound assay is limited in publicly available literature. However, general principles of fluorescence interference apply. The following table lists classes of compounds and specific examples known for their fluorescent properties, which could potentially interfere with AFC-based assays. Researchers should be cautious when screening compounds with similar characteristics.
| Compound Class | Examples | Potential Interference Mechanism | Notes |
| Flavonoids | Quercetin, Isorhamnetin, Vitexin | Autofluorescence and/or Quenching[6][7] | The interference is concentration-dependent. |
| Alkaloids | Quinine | Autofluorescence | A well-known fluorescent natural product. |
| Coumarins | Many synthetic and natural coumarins | Autofluorescence | Structurally similar to the AFC fluorophore, increasing the likelihood of spectral overlap. |
| Styryl Dyes | Various derivatives | Autofluorescence[12] | Commonly found in screening libraries. |
| Kinase Inhibitors | Dasatinib, Gefitinib, Bosutinib | Autofluorescence[9][13][14] | Many kinase inhibitors are heterocyclic and possess intrinsic fluorescence. |
| Natural Products | Curcumin, Riboflavin, Porphyrins | Autofluorescence[4][5] | Often present in crude extracts used for screening. |
Experimental Protocols
Protocol 1: Granzyme B Activity Assay using this compound
This protocol is adapted from commercially available Granzyme B assay kits.[12][14][15]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for Granzyme B activity (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol, pH 7.4).
- This compound Substrate: Prepare a 10 mM stock solution in DMSO. For the assay, dilute to a working concentration of 200 µM in Assay Buffer.
- AFC Standard: Prepare a 1 mM stock solution of free AFC in DMSO. Create a standard curve by serially diluting in Assay Buffer (e.g., 0-20 µM).
- Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold Assay Buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.
2. Assay Procedure:
- Add 50 µL of each AFC standard to separate wells of a black, flat-bottom 96-well plate.
- Add 50 µL of cell lysate (containing 20-100 µg of protein) to other wells. Include a blank control with 50 µL of Assay Buffer.
- To test for compound interference, add the compound to the desired final concentration to the sample wells. Include a "compound-only" control.
- Initiate the reaction by adding 50 µL of the 200 µM this compound substrate solution to all wells (except the AFC standard wells).
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at an excitation wavelength of 380-400 nm and an emission wavelength of 500-505 nm. Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.
3. Data Analysis:
- Subtract the blank reading from all sample and standard readings.
- Plot the AFC standard curve (Fluorescence vs. concentration).
- Determine the concentration of AFC produced in the sample wells from the standard curve.
- Calculate the Granzyme B activity, typically expressed as pmol of AFC generated per minute per mg of protein.
Protocol 2: Caspase-3 Activity Assay using Ac-DEVD-AFC
This protocol is a standard method for measuring caspase-3 activity.[4][5][6][11]
1. Reagent Preparation:
- Lysis Buffer: Prepare a buffer suitable for cell lysis and caspase activity (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol, pH 7.4).
- Ac-DEVD-AFC Substrate: Prepare a 10 mM stock solution in DMSO. Dilute to a working concentration of 50 µM in Lysis Buffer for the assay.
- AFC Standard: Prepare a standard curve as described in Protocol 1.
- Sample Preparation: Induce apoptosis in cells using the desired method. Prepare cell lysates as described in Protocol 1.
2. Assay Procedure:
- Add 50 µL of each AFC standard to separate wells of a black, flat-bottom 96-well plate.
- Add 50 µL of cell lysate (containing 50-200 µg of protein) to other wells. Include a blank control with 50 µL of Lysis Buffer.
- To test for compound interference, add the compound to the desired final concentration to the sample wells.
- Add 50 µL of the 50 µM Ac-DEVD-AFC substrate solution to initiate the reaction.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence intensity at an excitation of ~400 nm and an emission of ~505 nm.
3. Data Analysis:
- Analyze the data as described in Protocol 1 to determine the caspase-3 activity. The activity is often expressed as a fold-increase compared to an uninduced control.
Visualizations
Caption: General workflow for a fluorometric enzyme assay.
Caption: Granzyme B-mediated apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence spectroscopic profiling of compound libraries. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of intrinsic fluorescence and quenching on fluorescence-based screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 13. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to reduce background fluorescence in AFC-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 7-Amino-4-trifluoromethylcoumarin (AFC)-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in AFC-based assays?
High background fluorescence in AFC-based assays can originate from several sources:
-
Substrate Impurities: The AFC-peptide substrate may contain free AFC as an impurity from synthesis or degradation during storage. Free AFC is highly fluorescent and is a primary contributor to high background.
-
Substrate Autohydrolysis: The AFC-peptide substrate can spontaneously hydrolyze in aqueous solutions, releasing free AFC and increasing background fluorescence over time.
-
Autofluorescence from Biological Samples: Cellular components such as NADH, FAD, and collagen can fluoresce, particularly when using excitation wavelengths in the UV to blue range.[1]
-
Assay Components: Components of the assay buffer or cell culture medium, such as phenol red and some amino acids, can be fluorescent.[2]
-
Instrument Settings: Improperly configured plate reader settings, such as incorrect excitation/emission wavelengths or high gain, can lead to increased background readings.
-
Well-to-Well Crosstalk: High signal in one well can bleed into adjacent wells, artificially raising their background fluorescence.
Q2: What are the optimal excitation and emission wavelengths for AFC?
The free AFC fluorophore has an excitation maximum around 400 nm and an emission maximum around 505 nm. It is crucial to use the correct filter set on your fluorescence plate reader to maximize the signal from the cleaved AFC while minimizing background.
Q3: How can I determine if my AFC substrate is contaminated with free AFC?
You can assess the purity of your AFC substrate by running a "substrate only" control. Prepare a solution of your AFC substrate in assay buffer at the working concentration you would typically use. Measure the fluorescence of this solution. A high fluorescence reading in the absence of any enzyme indicates the presence of free AFC. For a more quantitative analysis, you can use High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
Q4: How should I properly store and handle AFC-peptide substrates to minimize degradation?
To minimize degradation and autohydrolysis, AFC-peptide substrates should be stored as a powder or in an anhydrous solvent like DMSO at -20°C or -80°C, protected from light and moisture. For use in assays, prepare fresh working solutions in aqueous buffer immediately before the experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guides
Issue 1: High Background Fluorescence in "No Enzyme" Control Wells
This is one of the most common issues and typically points to problems with the substrate or assay buffer.
| Possible Cause | Recommended Solution |
| AFC Substrate Contamination | 1. Run a substrate-only control: Dissolve the AFC substrate in assay buffer and measure the fluorescence. High fluorescence indicates contamination. 2. Purify the substrate: If contamination is confirmed, consider purifying the peptide substrate using HPLC. 3. Purchase new substrate: Obtain a new, high-purity batch of the AFC-peptide substrate from a reputable supplier. |
| Substrate Autohydrolysis | 1. Prepare fresh substrate solutions: Make the aqueous working solution of the AFC substrate immediately before use. Do not store AFC substrates in aqueous buffers for extended periods. 2. Optimize pH: If possible for your enzyme, perform the assay at a neutral or slightly acidic pH, as basic conditions can accelerate the hydrolysis of the amide bond. |
| Assay Buffer Components | 1. Use a "buffer only" blank: Measure the fluorescence of the assay buffer alone to check for intrinsic fluorescence. 2. Use purified components: Ensure all buffer components are of high purity. 3. Avoid interfering substances: Common interfering substances in enzymatic assays include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[2] |
| Autofluorescence from Samples | 1. Run a "sample only" control: If working with cell lysates or tissue homogenates, measure the fluorescence of the sample in the assay buffer without the AFC substrate. 2. Use red-shifted fluorophores: If autofluorescence is a significant issue, consider if an alternative assay with a red-shifted fluorophore is available for your target enzyme. |
Issue 2: High Background Fluorescence in All Wells, Including Blanks
This often points to issues with the microplate, instrument settings, or the assay environment.
| Possible Cause | Recommended Solution |
| Inappropriate Microplate | 1. Use black microplates: For fluorescence assays, always use opaque black microplates to minimize background and well-to-well crosstalk.[3] Clear or white plates are not suitable. 2. Check for plate contamination: Ensure plates are clean and free from any fluorescent contaminants. |
| Incorrect Instrument Settings | 1. Optimize gain settings: High photomultiplier tube (PMT) gain settings can amplify background noise. Determine the optimal gain setting using a positive control (enzyme + substrate) and a negative control (substrate only). 2. Verify wavelength settings: Ensure the excitation and emission wavelengths are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm). 3. Check for light leaks: Ensure the plate reader's measurement chamber is properly sealed to prevent ambient light from interfering. |
| Well-to-Well Crosstalk | 1. Use black plates: As mentioned, black plates are essential for minimizing crosstalk. 2. Arrange samples strategically: If possible, leave empty wells between samples with expected high and low signals. |
Data Presentation: Illustrative Impact of Assay Conditions on Signal-to-Background Ratio
The following tables provide illustrative data on how different assay parameters can affect the signal-to-background (S/B) ratio in a typical AFC-based protease assay. Note: This data is for illustrative purposes and the actual results may vary depending on the specific enzyme, substrate, and experimental conditions.
Table 1: Effect of Buffer pH on AFC Substrate Autohydrolysis and S/B Ratio
| Buffer pH | Background Fluorescence (RFU) from Autohydrolysis | Signal with Enzyme (RFU) | Signal-to-Background (S/B) Ratio |
| 6.5 | 150 | 3000 | 20.0 |
| 7.0 | 200 | 3200 | 16.0 |
| 7.5 | 350 | 3400 | 9.7 |
| 8.0 | 600 | 3500 | 5.8 |
| 8.5 | 1000 | 3600 | 3.6 |
Table 2: Effect of Enzyme and Substrate Concentration on Signal-to-Noise (S/N) Ratio
The signal-to-noise ratio is another critical parameter, defined as (Mean of Signal - Mean of Background) / Standard Deviation of Background.
| Enzyme Conc. (nM) | Substrate Conc. (µM) | Mean Signal (RFU) | Mean Background (RFU) | Background Std. Dev. | Signal-to-Noise (S/N) Ratio |
| 1 | 10 | 800 | 200 | 20 | 30 |
| 5 | 10 | 2500 | 200 | 22 | 104.5 |
| 10 | 10 | 4500 | 200 | 25 | 172 |
| 5 | 5 | 1500 | 150 | 15 | 90 |
| 5 | 20 | 3500 | 250 | 28 | 116.1 |
| 5 | 50 | 4800 | 350 | 35 | 127.1 |
Experimental Protocols
Protocol 1: General Assay Optimization for an AFC-Based Assay
This protocol provides a framework for optimizing enzyme and substrate concentrations to achieve a good signal window and initial rate kinetics.
-
Enzyme Titration:
-
Prepare a series of dilutions of your enzyme in assay buffer.
-
Add a fixed, saturating concentration of the AFC substrate (e.g., 5-10 times the expected Km) to all wells of a black microplate.
-
Add the different enzyme concentrations to the wells to initiate the reaction.
-
Monitor the fluorescence over time (kinetic read) at Ex/Em = 400/505 nm.
-
Plot the initial reaction rate (linear portion of the kinetic curve) against the enzyme concentration. Select an enzyme concentration that gives a robust signal and is in the linear range of this plot.
-
-
Substrate Titration:
-
Using the optimized enzyme concentration from the previous step, prepare a series of dilutions of the AFC substrate.
-
Add the enzyme to the wells of a black microplate.
-
Add the different substrate concentrations to the wells to start the reaction.
-
Monitor the fluorescence kinetically.
-
Plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For routine assays, use a substrate concentration of at least 2-3 times the Km to ensure the reaction rate is not substrate-limited.
-
Protocol 2: Quantification of Free AFC in a Substrate Stock using a Standard Curve
This protocol allows for the quantification of contaminating free AFC in your substrate solution.
-
Prepare a Free AFC Standard Curve:
-
Prepare a stock solution of pure 7-Amino-4-trifluoromethylcoumarin (AFC) in DMSO.
-
Create a series of dilutions of the AFC stock solution in your assay buffer, ranging from low nanomolar to micromolar concentrations.
-
Dispense these standards into the wells of a black microplate.
-
-
Prepare Substrate Sample:
-
Dilute your AFC-peptide substrate to the final working concentration in the same assay buffer.
-
-
Measure Fluorescence:
-
Read the fluorescence of the standards and the substrate sample at Ex/Em = 400/505 nm.
-
-
Calculate Free AFC Concentration:
-
Plot the fluorescence of the AFC standards against their concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of free AFC in your substrate sample based on its fluorescence reading.
-
Visualizations
Caption: Enzymatic reaction showing the cleavage of a non-fluorescent Peptide-AFC substrate to yield a fluorescent free AFC product.
Caption: Major contributors to high background fluorescence in AFC-based assays.
Caption: A step-by-step workflow for troubleshooting high background fluorescence in AFC assays.
References
Technical Support Center: Optimizing Fluorogenic Substrate Concentrations for Caspase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of fluorogenic substrates for caspase activity assays, with a specific focus on the user-uery regarding Ac-IEPD-AFC.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme target for this compound?
This compound is primarily designed and validated as a fluorogenic substrate for Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated apoptosis.[1][2] Upon cleavage by Granzyme B, the free 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released, which can be measured to quantify enzyme activity.
Q2: Can this compound be used to measure caspase-4 activity?
While the peptide sequence IEPD has been noted to show some cross-reactivity with certain caspases, particularly caspase-8, it is not a specific or optimal substrate for caspase-4.[3] Using this compound for caspase-4 activity assays may lead to inaccurate and unreliable results due to low cleavage efficiency and potential off-target cleavage by other proteases. For reliable and specific measurement of caspase-4 activity, it is highly recommended to use a validated caspase-4 substrate.
Q3: What is the recommended fluorogenic substrate for measuring caspase-4 activity?
The recommended and widely used fluorogenic substrate for caspase-4 is Ac-LEVD-AFC (Acetyl-Leu-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).[4][5][6] This substrate contains the preferred cleavage sequence for caspase-4, ensuring high specificity and robust signal generation.
Q4: What is the typical starting concentration for Ac-LEVD-AFC in a caspase-4 assay?
A common starting concentration for Ac-LEVD-AFC in a caspase-4 assay is 50 µM.[6][7] However, the optimal concentration can vary depending on the experimental conditions, such as the concentration of active caspase-4 in the sample and the incubation time. It is advisable to perform a substrate titration to determine the optimal concentration for your specific experimental setup.
Q5: How do I prepare a stock solution of this compound or Ac-LEVD-AFC?
Both this compound and Ac-LEVD-AFC are typically dissolved in DMSO to prepare a concentrated stock solution, for example, at 10 mM.[2] Store the stock solution at -20°C, protected from light.[2][6] When preparing the working solution, dilute the stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.
Substrate Comparison
The following table summarizes the key characteristics of this compound and the recommended Ac-LEVD-AFC for caspase-4 assays.
| Feature | This compound | Ac-LEVD-AFC |
| Primary Target | Granzyme B[1][2] | Caspase-4[4][5][6] |
| Peptide Sequence | Ac-Ile-Glu-Pro-Asp-AFC | Ac-Leu-Glu-Val-Asp-AFC |
| Fluorophore | AFC (7-amino-4-trifluoromethylcoumarin) | AFC (7-amino-4-trifluoromethylcoumarin) |
| Excitation Max. | ~400 nm[2] | ~400 nm[6] |
| Emission Max. | ~505 nm[2] | ~505 nm[6] |
| Typical Assay Conc. | Not recommended for caspase-4 | 50 µM (starting point)[6][7] |
Experimental Protocols
Determining Optimal Ac-LEVD-AFC Concentration for Caspase-4 Activity Assay
This protocol provides a detailed methodology for optimizing the substrate concentration for a fluorometric caspase-4 assay.
1. Materials:
-
Active recombinant human caspase-4
-
Ac-LEVD-AFC
-
DMSO
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader with 400 nm excitation and 505 nm emission filters
2. Preparation of Reagents:
-
Ac-LEVD-AFC Stock Solution (10 mM): Dissolve the required amount of Ac-LEVD-AFC in DMSO. Store at -20°C.
-
Active Caspase-4: Prepare a working solution of active caspase-4 in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Ac-LEVD-AFC Working Solutions: Prepare a series of dilutions of the Ac-LEVD-AFC stock solution in assay buffer to achieve final assay concentrations ranging from, for example, 1 µM to 200 µM.
3. Assay Procedure:
-
To the wells of a 96-well black microplate, add a constant amount of active caspase-4.
-
Include a negative control with assay buffer instead of the enzyme.
-
Initiate the reaction by adding the different concentrations of the Ac-LEVD-AFC working solutions to the wells.
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (RFU) every 5 minutes for 1-2 hours.
4. Data Analysis:
-
For each substrate concentration, plot RFU versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus the substrate concentration ([S]).
-
The optimal concentration is typically at or near the saturation point of the Michaelis-Menten curve, where the reaction rate is maximal and less sensitive to small variations in substrate concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | 1. Inactive enzyme. 2. Incorrect filter settings. 3. Substrate concentration too low. 4. Inappropriate assay buffer. | 1. Use a fresh, validated active caspase-4 preparation. 2. Verify excitation/emission wavelengths (~400/505 nm for AFC). 3. Perform a substrate titration to find the optimal concentration. 4. Ensure the buffer pH and components are optimal for caspase-4 activity. |
| High Background Signal | 1. Substrate degradation. 2. Autofluorescence from samples or compounds. 3. Contaminated reagents. | 1. Prepare fresh substrate solutions and protect from light. 2. Run a blank control with all components except the enzyme. 3. Use high-purity reagents and water. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a higher substrate concentration or reduce the enzyme concentration/incubation time. 2. Ensure the assay buffer maintains enzyme stability. 3. Analyze initial rates where product concentration is minimal. |
| Inconsistent Results | 1. Pipetting errors. 2. Temperature fluctuations. 3. Well-to-well variability in the plate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a temperature-controlled plate reader. 3. Use high-quality microplates and run replicates. |
Visualizations
Caption: Workflow for determining the optimal substrate concentration.
Caption: Caspase-4 activation and cleavage of the fluorogenic substrate.
Caption: A logical flow for troubleshooting low signal issues.
References
issues with Ac-IEPD-AFC solubility and stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of the fluorogenic substrate, Ac-IEPD-AFC. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic, fluorogenic peptide substrate. Its primary application is for the detection and measurement of Granzyme B enzymatic activity.[1][2] Upon cleavage by Granzyme B after the aspartate (D) residue in the IEPD sequence, the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC) is released. The fluorescence of free AFC can be measured to quantify Granzyme B activity.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] It is insoluble in water.[1] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[4][5]
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, desiccated, and protected from light.[1][4] In its solid form, it is stable for at least one to two years under these conditions.[4][5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[4][6][7]
Q4: What are the excitation and emission wavelengths for the cleaved AFC product?
A4: The released 7-amino-4-trifluoromethylcoumarin (AFC) has an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm.[2][3]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
-
Question: I am having trouble dissolving the this compound powder in DMSO. What can I do?
-
Answer:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.[4][5] DMSO is hygroscopic and absorbed water can reduce the solubility of this compound. Use a fresh, unopened bottle of DMSO if possible.
-
Use Sonication: Gentle sonication in an ultrasonic bath can aid in dissolving the compound.[4][5]
-
Gentle Warming: You can try gently warming the solution to 37°C to increase solubility.[8]
-
Check Concentration: Re-verify your calculations to ensure you are not attempting to prepare a stock solution that exceeds the known solubility limits (see table below).
-
Issue 2: Precipitation of this compound from Solution
-
Question: My this compound has precipitated out of the DMSO stock solution upon storage. Why did this happen and can I redissolve it?
-
Answer:
-
Improper Storage: Precipitation can occur if the stock solution was not stored properly at -20°C or -80°C, or if it was subjected to multiple freeze-thaw cycles.[4][6]
-
Solvent Hydration: If the DMSO used was not anhydrous, or if the vial was not sealed tightly, water may have been absorbed, leading to precipitation.
-
Redissolving: You may be able to redissolve the precipitate by gently warming the solution to 37°C and sonicating.[4][5][8] However, it is crucial to ensure the solution is homogenous before use in an experiment. If the precipitate does not fully redissolve, it is recommended to prepare a fresh stock solution.
-
Issue 3: High Background Fluorescence in Assay
-
Question: I am observing high background fluorescence in my assay before adding the enzyme. What could be the cause?
-
Answer:
-
Substrate Instability: Although generally stable, prolonged exposure to light or suboptimal storage conditions of the stock solution could lead to degradation of this compound and premature release of the AFC fluorophore. Always store stock solutions protected from light.[4]
-
Contaminated Reagents: Your assay buffer or other reagents may be contaminated with fluorescent compounds. Run a control with just the buffer to check for background fluorescence.
-
Incorrect Filter Set: Ensure you are using the correct excitation and emission filters for AFC (Ex: 400 nm, Em: 505 nm).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility |
| DMSO | >14 mg/mL, ≥10 mg/mL[2], ≥46.1 mg/mL[1], 100 mg/mL (with ultrasonic)[4] |
| Ethanol | ≥10 mg/mL[2], ≥43.6 mg/mL[1] |
| Water | Insoluble[1] |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration | Storage Conditions |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light[4][5] |
| -20°C | 1 year | Sealed, away from moisture and light[4][5] | |
| In DMSO | -80°C | 6 months | Aliquoted, sealed, away from light[4][7] |
| -20°C | 1 month | Aliquoted, sealed, away from light[4][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial to mix.
-
If the powder does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Gently warm the solution to 37°C if necessary to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of this compound Solubility
-
Prepare a saturated solution of this compound in the solvent of interest (e.g., DMSO) by adding an excess of the compound to a known volume of the solvent.
-
Incubate the solution at a constant temperature (e.g., 25°C) with constant agitation for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve of known concentrations.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of this compound cleavage and fluorescence detection.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ac-Ile-Glu-Pro-Asp-AFC (Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
controlling for enzyme concentration in Ac-IEPD-AFC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-IEPD-AFC fluorogenic substrate. The information is tailored for scientists and drug development professionals to help control for enzyme concentration and address common issues encountered during these assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and which enzyme does it primarily detect?
This compound is a fluorogenic substrate commonly used to measure the activity of Granzyme B, a serine protease crucial for inducing apoptosis in target cells.[1][2][3] Granzyme B cleaves the substrate after the aspartic acid residue in the IEPD sequence, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group.[1][2] The resulting fluorescence can be measured to quantify enzyme activity. While it is a primary substrate for Granzyme B, it's important to note that other proteases, such as some caspases, might also cleave this substrate, albeit with different efficiencies.[4]
Q2: My fluorescent signal is too low. What are the possible causes and solutions?
Low fluorescent signal can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Insufficient Enzyme Concentration: The concentration of active enzyme in your sample may be too low.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Always store enzymes at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.[5][6] When in use, keep enzymes on ice. A positive control with a known amount of active recombinant enzyme is essential to verify assay components are working correctly.[5][7]
-
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.
-
Incorrect Instrument Settings: The fluorescence reader settings may not be optimal for AFC detection.
-
Solution: Use an excitation wavelength of 380-400 nm and an emission wavelength of 495-505 nm for AFC.[1]
-
Q3: The fluorescent signal in my assay is too high and quickly plateaus. How can I fix this?
A rapidly saturating signal is usually indicative of an enzyme concentration that is too high.
-
Enzyme Concentration is Too High: An excess of enzyme will quickly consume the available substrate, leading to a non-linear reaction rate.
-
Solution: Dilute your sample to reduce the enzyme concentration. This will ensure the reaction rate is proportional to the enzyme concentration and remains in the linear range for a longer period, allowing for accurate kinetic measurements.[8]
-
-
Substrate Concentration is Too Low: If the enzyme concentration is high relative to the substrate, the substrate will be rapidly depleted.
-
Solution: While the primary fix is to dilute the enzyme, you can also consider if the substrate concentration is adequate for the expected enzyme activity.
-
Q4: I am observing high background fluorescence. What can I do to reduce it?
High background can mask the true signal from your enzyme activity.
-
Substrate Instability: The this compound substrate may be degrading spontaneously, releasing free AFC.
-
Solution: Protect the substrate from light and store it properly at -20°C.[5] Prepare fresh dilutions of the substrate for each experiment.
-
-
Contaminating Proteases: Your sample may contain other proteases that can cleave the substrate.
-
Solution: Use specific inhibitors for other proteases if their activity is a concern. For example, if you are measuring Granzyme B in a cell lysate that may also contain active caspases, consider the cross-reactivity of the substrate.[4]
-
-
Autofluorescence of Samples or Plates: The sample itself or the microplate may be contributing to the background signal.
Q5: How do I ensure my results are within the linear range of the assay?
Operating within the linear range is critical for obtaining accurate and reproducible data.
-
Enzyme Titration: Perform a preliminary experiment with a range of enzyme concentrations to determine the optimal concentration that results in a linear increase in fluorescence over your desired assay time.[8]
-
Time Course Experiment: For a fixed enzyme concentration, measure the fluorescence at multiple time points to ensure the reaction rate is linear. The initial velocity of the reaction should be used for calculations, which is typically when less than 10% of the substrate has been consumed.[8]
-
Standard Curve: Always run a standard curve with known concentrations of free AFC to correlate your relative fluorescence units (RFU) to the amount of product formed.[1][5]
Quantitative Data Summary
For accurate quantification, it is essential to use a standard curve and understand the kinetic parameters of the enzyme-substrate interaction.
| Parameter | Typical Values | Notes |
| AFC Standard Curve | 0 - 250 pmol/well | A fresh standard curve should be generated for each experiment.[5][7] |
| Excitation/Emission | Ex: 380-400 nm / Em: 495-505 nm | Optimal wavelengths for detecting free AFC.[1] |
| Km of Granzyme B | ~585 µM for this compound | The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax.[6][9] |
| Positive Control | Recombinant Granzyme B | Use a known amount of active enzyme to validate the assay.[5] |
Experimental Protocols
Detailed Methodology for a Granzyme B Activity Assay using this compound
This protocol is a general guideline. You may need to optimize it for your specific samples and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer. A common buffer is 20 mM HEPES, pH 7.4, containing 0.1% CHAPS, 5 mM DTT, and 2 mM EDTA.
-
This compound Substrate: Reconstitute the lyophilized substrate in DMSO to create a stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light. For the assay, dilute the stock solution in assay buffer to the desired final concentration (e.g., 100-200 µM).
-
AFC Standard: Prepare a stock solution of AFC in DMSO. From this, create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0, 50, 100, 150, 200, 250 pmol/well).[5][7]
-
Enzyme Sample: Prepare your samples (e.g., purified enzyme, cell lysates) in assay buffer. It is recommended to perform a serial dilution of your sample to find the optimal concentration.
-
Positive Control: Use a known concentration of active, purified Granzyme B.
2. Assay Procedure:
-
Add your samples, positive control, and a buffer blank to the wells of a black, flat-bottom 96-well plate.
-
Add the prepared AFC standards to separate wells.
-
Initiate the reaction by adding the diluted this compound substrate to all wells except the AFC standard wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.[1] Take readings every 1-5 minutes for 30-60 minutes.
3. Data Analysis:
-
Blank Subtraction: Subtract the fluorescence readings of the buffer blank from all other readings.
-
Standard Curve: Plot the fluorescence of the AFC standards against their known concentrations to generate a standard curve.
-
Determine Reaction Rate: For each sample, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Quantify Enzyme Activity: Use the standard curve to convert the V₀ (in RFU/min) to the amount of AFC generated per minute (e.g., pmol/min). Enzyme activity can then be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[1][5]
Visualizations
Caption: Granzyme B signaling pathway leading to apoptosis and substrate cleavage.
Caption: Experimental workflow for the this compound fluorogenic assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abcam.com [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
minimizing photobleaching of AFC fluorophore
Welcome to the technical support center for the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize photobleaching and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of AFC fluorophores in fluorescence microscopy.
Issue 1: Rapid loss of fluorescence signal upon illumination.
-
Question: My AFC signal is photobleaching very quickly. How can I reduce this?
-
Answer: Rapid photobleaching is a common challenge with coumarin dyes. Here are several strategies to mitigate this issue:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use a shutter to block the light path when not acquiring images. When locating the region of interest, it is advisable to use transmitted light or a lower magnification.
-
Use an Antifade Mounting Medium: Employ a commercially available or homemade antifade reagent to protect your sample from photobleaching. These reagents work by scavenging free radicals and reducing the amount of dissolved oxygen.
-
Optimize Your Imaging Buffer: For live-cell imaging, consider using an imaging medium with reduced oxygen levels or supplemented with oxygen scavengers like glucose oxidase or catalase.
-
Issue 2: Weak or no AFC fluorescence signal.
-
Question: I am not seeing a strong signal from my AFC-labeled sample. What could be the cause?
-
Answer: A weak or absent signal can stem from several factors unrelated to photobleaching:
-
Incorrect Filter Set: Ensure that your microscope's excitation and emission filters are appropriate for the AFC fluorophore (Excitation max ~400 nm, Emission max ~490 nm).
-
Low Fluorophore Concentration: The concentration of the AFC-conjugated probe may be too low. Consider optimizing the labeling protocol to increase the fluorophore-to-protein ratio.
-
Inefficient Labeling: The conjugation of the AFC fluorophore to your target molecule may be inefficient. Review your labeling protocol, including pH and incubation times.
-
Sample Storage: Fluorescently labeled samples should be stored in the dark to prevent photobleaching before imaging. For long-term storage, aliquoting and freezing at -20°C or below is recommended, though some antifade reagents may not be suitable for freezing.
-
Issue 3: High background fluorescence obscuring the AFC signal.
-
Question: My images have high background, making it difficult to distinguish the specific AFC signal. How can I improve this?
-
Answer: High background can be caused by several factors:
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to background noise. To mitigate this, you can perform a pre-bleaching step on your sample before labeling or use spectral unmixing if your imaging system supports it.
-
Non-specific Staining: The AFC-conjugated probe may be binding non-specifically to other components in your sample. Ensure adequate blocking steps are included in your staining protocol and optimize washing steps to remove unbound probes.
-
Mounting Medium Autofluorescence: Some mounting media can exhibit autofluorescence. If you suspect this is the issue, image a slide with only the mounting medium to confirm and consider switching to a different formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce. The mechanism often involves the fluorophore entering a long-lived excited triplet state, from which it can react with molecular oxygen to become non-fluorescent.
Q2: Are AFC fluorophores particularly prone to photobleaching?
A2: Yes, coumarin dyes, including AFC, are known to be susceptible to photobleaching, especially when compared to more modern classes of dyes like the Alexa Fluor or DyLight series.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They typically work by scavenging free radicals and reactive oxygen species that are major contributors to the photochemical destruction of fluorophores. Common components of antifade reagents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).
Q4: Can I make my own antifade mounting medium?
A4: Yes, it is possible to prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent like DABCO or n-propyl gallate in a glycerol-based buffer. However, commercially available formulations are often optimized for performance and refractive index matching.
Q5: How should I store my AFC-labeled samples?
A5: To prevent photobleaching before imaging, always protect your fluorescently labeled samples from light by storing them in the dark, for example, by wrapping them in aluminum foil. For short-term storage, 4°C is generally suitable. For longer-term preservation, slides can be stored at -20°C, but ensure your mounting medium is compatible with freezing.
Quantitative Data on Antifade Reagent Performance
The choice of mounting medium can significantly impact the photostability of fluorophores. The following table summarizes a quantitative comparison of the photostability of coumarin dyes in a standard glycerol/PBS solution versus a commercial antifade reagent.
| Mounting Medium | Fluorochrome | Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 |
| Vectashield | Coumarin | 106 |
This data demonstrates a significant increase in the photostability of coumarin dyes when using an antifade mounting medium.
Experimental Protocols
Protocol for Preparing and Mounting Fixed Cells to Minimize Photobleaching
This protocol provides a general workflow for fixing, staining, and mounting cells for fluorescence microscopy with an emphasis on preserving the signal from AFC conjugates.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Wash the cells briefly with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for at least 30 minutes at room temperature to reduce non-specific antibody binding.
-
-
Staining with AFC Conjugate:
-
Dilute the AFC-conjugated primary antibody or probe to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C in a humidified, dark chamber.
-
Wash the cells three times with PBS for 5 minutes each, protecting them from light.
-
-
Mounting:
-
Carefully remove the final wash buffer.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip with the cells facing down onto the drop of mounting medium.
-
Gently press the coverslip to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish to prevent drying and movement.
-
Allow the mounting medium to cure if necessary, according to the manufacturer's instructions, keeping the slide in the dark.
-
-
Storage and Imaging:
-
Store the slide at 4°C in the dark until imaging.
-
Image the sample as soon as possible for the best results.
-
Visualizations
Caption: Jablonski diagram illustrating the photobleaching process of a fluorophore.
Caption: Troubleshooting workflow for common AFC fluorophore imaging issues.
Validation & Comparative
A Comparative Guide to Fluorogenic Substrates for Caspase-8 Activity: Ac-IEPD-AFC vs. Ac-IETD-AFC
For researchers, scientists, and professionals in drug development, the accurate measurement of caspase-8 activity is crucial for understanding apoptosis and related cellular processes. The choice of a fluorogenic substrate is a critical determinant of assay sensitivity and specificity. This guide provides an objective comparison of two commonly discussed tetrapeptide substrates, Ac-IEPD-AFC and Ac-IETD-AFC, for the detection of caspase-8 activity, supported by available experimental data.
At the heart of their differential utility lies the peptide sequence that dictates enzyme specificity. Ac-IETD-AFC (N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) incorporates the IETD motif, which has been identified as an optimal recognition sequence for caspase-8.[1] Conversely, this compound (N-Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) contains the IEPD sequence, a preferred cleavage site for the serine protease granzyme B.[1] While cross-reactivity between these enzymes and substrates can occur, the inherent sequence preferences strongly suggest that Ac-IETD-AFC is the more specific and appropriate choice for measuring caspase-8 activity.
Quantitative Data Summary
A direct quantitative comparison of the kinetic parameters for both substrates with caspase-8 is limited in publicly available literature. However, the established primary targets for each substrate provide significant insight into their performance.
| Parameter | This compound | Ac-IETD-AFC |
| Primary Target Enzyme | Granzyme B | Caspase-8 |
| Peptide Sequence | This compound | Ac-IETD-AFC |
| Excitation Wavelength | ~400 nm | ~400 nm[2][3] |
| Emission Wavelength | ~505 nm | ~505 nm[2][3] |
| Known Km with Primary Target | 585 µM (with Granzyme B)[4] | Not explicitly found for Caspase-8 |
| Known Kcat with Primary Target | Not explicitly found | Not explicitly found |
| Specificity for Caspase-8 | Lower, due to IEPD sequence preference of Granzyme B. Cross-reactivity with caspase-8 is possible but not optimal. | Higher, as the IETD sequence is an optimal cleavage site for caspase-8.[1] |
Note: The lack of readily available kinetic data (Km and kcat) for Ac-IETD-AFC with caspase-8 in the reviewed literature does not diminish its established use and specificity, which is primarily based on optimal substrate screening studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological process and a typical experimental procedure for measuring caspase-8 activity.
Caption: Caspase-8 activation and cleavage of a fluorogenic substrate.
Caption: A typical workflow for a fluorometric caspase-8 assay.
Experimental Protocol: Caspase-8 Activity Assay
This protocol provides a general framework for measuring caspase-8 activity in cell lysates using a fluorogenic substrate like Ac-IETD-AFC. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - DTT should be added fresh)
-
Ac-IETD-AFC substrate (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm filters
Procedure:
-
Sample Preparation:
-
Seed cells in appropriate culture vessels and treat with an apoptosis-inducing agent or vehicle control for the desired time.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 106 cells).
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer.
-
Prepare a master mix of 2x reaction buffer with freshly added DTT.
-
Add 50 µL of the 2x reaction buffer to each well containing cell lysate.
-
Dilute the Ac-IETD-AFC stock solution in 1x reaction buffer to a final working concentration (typically 20-50 µM).
-
Initiate the reaction by adding the diluted substrate to each well.
-
Include appropriate controls, such as a blank (lysis buffer and substrate, no lysate) and a negative control (lysate from untreated cells).
-
-
Data Acquisition:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
The rate of increase in fluorescence is proportional to the caspase-8 activity in the sample.
-
Conclusion
Based on the available evidence of substrate specificity, Ac-IETD-AFC is the superior and more specific fluorogenic substrate for the measurement of caspase-8 activity when compared to this compound. The IETD peptide sequence is optimally recognized by caspase-8, ensuring a more accurate and reliable assessment of its enzymatic activity.[1] While this compound may exhibit some cross-reactivity with caspase-8, its primary specificity for granzyme B makes it a less ideal choice for precise caspase-8 studies and could lead to confounding results, particularly in experimental systems where granzyme B may also be active. Therefore, for dedicated and unambiguous measurement of caspase-8 activity, Ac-IETD-AFC is the recommended substrate.
References
- 1. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cephamls.com [cephamls.com]
- 3. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating Granzyme B Activity: A Comparative Guide to the Use of Ac-IEPD-CHO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tetrapeptide aldehyde inhibitor, Ac-IEPD-CHO, in the validation of Granzyme B (GZMB) activity. It includes supporting experimental data, detailed protocols for GZMB activity assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the inhibitory potency of Ac-IEPD-CHO against human Granzyme B and compares it with other inhibitors. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50/ID50), which represent the concentration of an inhibitor required to produce 50% inhibition of the target enzyme.
| Inhibitor | Target | Potency (Ki / IC50 / ID50) | Cross-reactivity | Reference |
| Ac-IEPD-CHO | Granzyme B | Ki: 80 nM | Caspase-8, Caspase-7 (Ki: 550 nM) | [1] |
| VTI-1002 | Granzyme B | Ki: ~4.4 nM | Minimal against caspases 3-10 | |
| Z-AAD-CMK | Granzyme B | ID50: 0.3 µM (300 nM) | Does not inhibit Granzyme A | [2] |
Experimental Protocols
Granzyme B Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available Granzyme B inhibitor screening kits and outlines the steps to validate GZMB activity and assess the efficacy of inhibitors like Ac-IEPD-CHO.
Materials:
-
Granzyme B (human, recombinant)
-
Granzyme B Assay Buffer
-
Granzyme B Substrate (e.g., Ac-IEPD-AFC)
-
Ac-IEPD-CHO (Inhibitor Control)
-
Test Inhibitors
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Excitation/Emission = 380/500 nm)
-
37°C Incubator
Procedure:
-
Reagent Preparation:
-
Reconstitute Granzyme B enzyme in the assay buffer to the desired concentration.
-
Prepare the Granzyme B substrate solution by diluting it in the assay buffer.
-
Prepare a stock solution of Ac-IEPD-CHO and any test inhibitors in an appropriate solvent (e.g., DMSO). Further dilute with assay buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Enzyme Control (EC): Granzyme B enzyme and assay buffer.
-
Inhibitor Control (IC): Granzyme B enzyme and a known concentration of Ac-IEPD-CHO.
-
Test Inhibitor (TI): Granzyme B enzyme and the test inhibitor at various concentrations.
-
Blank (BLK): Assay buffer only (no enzyme).
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Granzyme B substrate solution to all wells except the blank.
-
Immediately measure the fluorescence (t=0) using a microplate reader at Ex/Em = 380/500 nm.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Determine the rate of reaction (change in fluorescence over time) for the enzyme control and each inhibitor concentration.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of TI / Rate of EC)] * 100
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Granzyme B-Mediated Apoptosis Signaling Pathway
Granzyme B, delivered into a target cell by perforin, initiates apoptosis through two primary routes: direct activation of executioner caspases and cleavage of Bid, which triggers the mitochondrial pathway of apoptosis.[3][4][5][6][7]
Caption: Granzyme B-induced apoptosis pathway.
Experimental Workflow: Validation of Granzyme B Inhibition
This workflow outlines the key steps for validating the inhibitory effect of a compound, such as Ac-IEPD-CHO, on Granzyme B activity using a fluorometric assay.
References
- 1. Granzyme B Inhibitor Z Aad Cmk | Enzo Biochem | Bioz [bioz.com]
- 2. Enzo Life Sciences Z-AAD-CMK (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Caspase activation by granzyme B is indirect, and caspase autoprocessing requires the release of proapoptotic mitochondrial factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
A Researcher's Guide to Fluorogenic Granzyme B Substrates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of granzyme B activity is crucial for understanding cytotoxic lymphocyte function and evaluating immunotherapies. This guide provides an objective comparison of Ac-IEPD-AFC and other fluorogenic substrates for granzyme B, supported by experimental data and detailed protocols.
Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells, plays a pivotal role in inducing apoptosis in target cells. Its activity is a key indicator of cell-mediated cytotoxicity. Fluorogenic substrates provide a sensitive and continuous method for measuring this activity. Among these, this compound is a widely used reagent. This guide will compare its performance with other available fluorogenic substrates.
Performance Comparison of Fluorogenic Granzyme B Substrates
The ideal substrate for measuring granzyme B activity exhibits high specificity and high catalytic efficiency (kcat/Km). While this compound is a commonly used substrate, several alternatives with different peptide sequences and fluorogenic moieties are available. The following table summarizes the key characteristics and kinetic parameters of some common fluorogenic substrates for granzyme B. It is important to note that kinetic parameters can vary depending on the experimental conditions.
| Substrate | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | Ac-Ile-Glu-Pro-Asp | AFC | ~380-400 | ~500-505 | 585[1] | Not widely reported | Commonly used, but may also be cleaved by caspase-8.[2] |
| Ac-IETD-AFC | Ac-Ile-Glu-Thr-Asp | AFC | ~400 | ~505 | Not widely reported | Not widely reported | Also a substrate for caspase-8.[2] |
| (5-FAM)aIEFDSGK(CPQ2) | aIle-Glu-Phe-Asp-Ser-Gly-Lys | 5-FAM (quenched by CPQ2) | ~490 | ~520 | Not specified | Not specified | A FRET-based substrate. |
| BODIPY-FL-IEPDAL-Dabcyl (Probe H5) | Ile-Glu-Pro-Asp-Ala-Leu | BODIPY-FL (quenched by Dabcyl) | Not specified | ~510 | 1.2 | 1.2 x 10⁷ | A highly efficient FRET-based hexapeptide substrate.[3] |
AFC: 7-Amino-4-trifluoromethylcoumarin FRET: Förster Resonance Energy Transfer 5-FAM: 5-Carboxyfluorescein CPQ2: A quencher dye BODIPY-FL: A fluorescent dye Dabcyl: A quencher dye
Granzyme B Signaling Pathway
Granzyme B is delivered into target cells by the pore-forming protein perforin. Once in the cytoplasm, it initiates apoptosis through multiple pathways. The diagram below illustrates the key steps in the granzyme B-mediated cell death pathway.[4][5][6]
Caption: Granzyme B apoptosis signaling pathway.
Experimental Protocols
General Protocol for Granzyme B Activity Assay using a Fluorogenic Substrate
This protocol provides a general workflow for measuring granzyme B activity in cell lysates or with purified enzyme using a fluorogenic substrate like this compound.[7][8][9]
Materials:
-
Granzyme B substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Purified active granzyme B (positive control)
-
Granzyme B inhibitor (optional, for specificity control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Cell Lysates: Wash cells with cold PBS and lyse them in ice-cold assay buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Purified Enzyme: Dilute the purified granzyme B to the desired concentration in assay buffer.
-
-
Assay Setup:
-
Prepare a standard curve using the free fluorophore (e.g., AFC) to convert relative fluorescence units (RFU) to molar concentrations.
-
In a 96-well black microplate, add your samples (cell lysates or purified enzyme), a positive control (purified granzyme B), and a negative control (assay buffer).
-
For inhibitor controls, pre-incubate the sample with a granzyme B inhibitor before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution by diluting the stock in assay buffer to the desired final concentration (typically 2-10 times the Km).
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve (RFU/min).
-
Convert the Vmax from RFU/min to pmol/min using the standard curve.
-
Normalize the activity to the amount of protein in the sample (e.g., pmol/min/µg of protein).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a granzyme B activity assay.
Caption: A typical experimental workflow for a granzyme B activity assay.
Conclusion
The choice of a fluorogenic substrate for granzyme B activity assays depends on the specific requirements of the experiment. This compound is a readily available and widely used substrate, but researchers should be aware of its potential cross-reactivity with caspase-8. For studies requiring higher sensitivity and specificity, FRET-based substrates, particularly those with optimized peptide sequences like the hexapeptide "Probe H5", may offer significant advantages. Careful consideration of the substrate's kinetic properties and the experimental context is essential for obtaining accurate and reliable data in granzyme B research.
References
- 1. abcam.com [abcam.com]
- 2. Granzyme B Substrate II, Fluorogenic A fluorogenic substrate for the detection of granzyme B and caspase-8 activity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 颗粒酶A和颗粒酶B信号通路-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. A Microfluidic Platform for Single Cell Fluorometric Granzyme B Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Measuring Caspase-3 Activity in Complex Biological Samples: Understanding the Limitations of Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for measuring caspase-3 activity, a key executioner in apoptosis. It addresses a common point of confusion regarding substrate specificity and details the inherent limitations of using fluorogenic assays in complex biological samples. This guide will equip researchers with the knowledge to select the most appropriate assay for their experimental needs and to interpret their data with greater accuracy.
Correcting a Common Misconception: Ac-IEPD-AFC vs. Ac-DEVD-AFC
It is a critical point of clarification that the peptide substrate This compound is primarily a substrate for Granzyme B , a serine protease involved in cytotoxic T-lymphocyte-mediated cell death. While Granzyme B can initiate a caspase cascade, this compound is not a direct or specific substrate for caspase-3.
The correct and widely used fluorogenic substrate for measuring the activity of caspase-3 and other DEVD-ases (like caspase-7) is Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). This guide will focus on the limitations and alternatives to Ac-DEVD-AFC for the accurate measurement of caspase-3 activity.
The Apoptotic Pathway and the Role of Caspase-3
Apoptosis, or programmed cell death, is a fundamental biological process. It can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, with caspase-3 being a central player. Activated caspase-3 cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Limitations of Ac-DEVD-AFC in Complex Biological Samples
While the fluorogenic assay using Ac-DEVD-AFC is rapid, sensitive, and amenable to high-throughput screening, its application to complex biological samples like cell lysates and tissue homogenates is fraught with limitations that can lead to inaccurate quantification of caspase-3 activity.
1. Lack of Absolute Specificity: The DEVD peptide sequence is not exclusively recognized by caspase-3. Caspase-7, another executioner caspase, also efficiently cleaves this substrate.[1][2] Therefore, the assay measures the combined activity of DEVD-ases. Furthermore, other proteases present in complex lysates may exhibit some level of cross-reactivity.
2. Interference from Sample Components:
-
Autofluorescence: Biological samples contain endogenous fluorescent molecules (e.g., NADH, riboflavins) that can interfere with the detection of the AFC signal, leading to high background and reduced sensitivity.[3][4]
-
Quenching: Components within the lysate can absorb the excitation or emission light, a phenomenon known as the inner filter effect, which reduces the detected fluorescence signal and can lead to an underestimation of enzyme activity.[5]
-
Colored Compounds and Turbidity: Pigments (e.g., hemoglobin) and turbidity in tissue homogenates can interfere with light transmission and fluorescence detection.[6]
3. Presence of Endogenous Inhibitors: Cell lysates and tissue homogenates may contain endogenous inhibitors of caspases, such as the X-chromosome-linked inhibitor of apoptosis (XIAP), which can lead to an underestimation of the total caspase-3 activity.[7]
4. Requirement for Careful Optimization: The assay conditions, including protein concentration and incubation time, need to be carefully optimized for each experimental system to ensure that the reaction is within the linear range.[7]
Comparison of Methods for Measuring Caspase-3 Activity
Given the limitations of fluorogenic substrate assays, it is often advisable to use orthogonal methods to confirm results. The choice of method depends on the specific research question, available equipment, and sample type.
| Method | Principle | Advantages | Disadvantages | Sample Type |
| Fluorogenic Assay (Ac-DEVD-AFC) | Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule.[8] | High sensitivity, high-throughput, quantitative. | Non-specific for caspase-3 (detects caspase-7), prone to interference.[1][2] | Cell lysates, tissue homogenates, purified enzyme. |
| Colorimetric Assay (Ac-DEVD-pNA) | Enzymatic cleavage of a chromogenic substrate releases a colored molecule (p-nitroanilide).[9] | Simple, inexpensive, uses standard spectrophotometer. | Lower sensitivity than fluorogenic assays, prone to interference from colored compounds.[10] | Cell lysates, tissue homogenates, purified enzyme. |
| Western Blot (Cleaved Caspase-3) | Immunodetection of the cleaved (active) fragments of caspase-3 using specific antibodies.[11][12] | High specificity for caspase-3, provides information on protein levels. | Semi-quantitative, lower throughput, requires more sample.[13] | Cell lysates, tissue homogenates. |
| FRET-based Biosensors | Genetically encoded reporters that change their Fluorescence Resonance Energy Transfer signal upon cleavage by caspase-3.[14][15] | Live-cell imaging, provides spatiotemporal information, high specificity. | Requires cell transfection/transduction, specialized imaging equipment (e.g., FLIM).[16] | Live cells, 3D cell cultures.[17] |
| Flow Cytometry | Detection of active caspase-3 in individual cells using fluorescently labeled inhibitors (FLICA) or antibodies against the active form.[18][19] | Single-cell analysis, allows for multiplexing with other markers, quantitative. | Can be expensive, requires specialized equipment and expertise. | Cell suspensions. |
Experimental Protocols
Fluorogenic Caspase-3/7 Activity Assay in Cell Lysates
This protocol is adapted from commercially available kits and published literature.[8]
a. Workflow Diagram
b. Materials:
-
Cells (treated and untreated controls)
-
Cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Ac-DEVD-AFC substrate (1 mM stock in DMSO)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
c. Procedure:
-
Induce apoptosis in cells using the desired method. Include a non-induced control.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well black plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix by adding 50 µL of 2x Reaction Buffer and 5 µL of 1 mM Ac-DEVD-AFC substrate to each well.
-
For a negative control, pre-incubate a sample with a caspase-3 inhibitor before adding the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate the fold-increase in caspase activity by comparing the fluorescence of the treated samples to the untreated control.
Western Blot for Cleaved Caspase-3
This protocol provides a general guideline for detecting cleaved caspase-3.[11][20]
a. Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Prepare cell or tissue lysates in a lysis buffer containing protease inhibitors.[11]
-
Determine protein concentration.
-
Separate 20-35 µg of protein per lane on a 10-15% SDS-PAGE gel.[11][20]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[11][12]
-
Wash the membrane three times with TBS-T.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
The presence of a ~17/19 kDa band indicates activated caspase-3.
FRET-based Live-Cell Imaging of Caspase-3 Activity
This protocol describes the use of a genetically encoded FRET biosensor.[14]
a. Materials:
-
Cells of interest
-
FRET biosensor plasmid (e.g., containing a donor and acceptor fluorescent protein pair linked by a DEVD sequence)
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (e.g., with FLIM capabilities)
b. Procedure:
-
Transfect the cells with the FRET biosensor plasmid.
-
Allow 24-48 hours for sensor expression.
-
Plate the transfected cells in a suitable imaging dish.
-
Induce apoptosis.
-
Perform live-cell imaging, acquiring images in both the donor and FRET channels over time.
-
A decrease in the FRET signal (or an increase in the donor fluorescence lifetime in FLIM) indicates cleavage of the sensor by active caspase-3.[14]
-
Quantify the change in the FRET ratio to measure caspase-3 activity at the single-cell level.
Conclusion
Measuring caspase-3 activity is crucial for apoptosis research. While fluorogenic assays using Ac-DEVD-AFC are a valuable tool, researchers must be aware of their significant limitations in complex biological samples, primarily the lack of absolute specificity and susceptibility to interference. To ensure the accuracy and reliability of their findings, it is highly recommended to validate results with an orthogonal method, such as Western blotting for cleaved caspase-3. For studies requiring spatiotemporal information in living cells, FRET-based biosensors offer a powerful alternative. By understanding the principles, advantages, and disadvantages of each method, researchers can make informed decisions to best suit their experimental goals.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mesoscale.com [mesoscale.com]
- 6. Anchored FRET sensors detect local caspase activation prior to neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Flow cytometric detection of activated caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Correlating Caspase-4 Activity: A Comparison of Fluorometric Assays and Western Blotting
For researchers, scientists, and drug development professionals investigating inflammatory signaling pathways, accurately measuring the activation of key enzymes is paramount. Caspase-4, a critical mediator of the non-canonical inflammasome, is a central player in the host defense against intracellular Gram-negative bacteria. Its activation, triggered by the direct binding of cytosolic lipopolysaccharide (LPS), leads to the cleavage of Gasdermin D (GSDMD) and a lytic form of cell death known as pyroptosis.[1][2]
Validating caspase-4 activation requires robust and reliable methods. The two most common approaches are fluorometric activity assays and western blotting. While both can provide evidence of activation, they measure different aspects of the process and have distinct advantages and limitations. This guide provides an objective comparison of these two techniques, complete with experimental protocols and a clear workflow for their complementary use.
A Note on Substrate Specificity: It is crucial to select the correct fluorogenic substrate for measuring caspase-4 activity. While the peptide sequence Ile-Glu-Pro-Asp (IEPD) is associated with cleavage by some proteases, the widely recognized and appropriate substrate for specifically measuring the enzymatic activity of caspase-4 is Ac-LEVD-AFC (N-Acetyl-Leu-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).[3][4] Assays using Ac-LEVD-AFC are based on the cleavage of this peptide by active caspase-4, which liberates the fluorescent molecule AFC.[3]
Data Presentation: Comparison of Methodologies
To achieve a comprehensive understanding of caspase-4 activation, a dual approach is often most effective. The fluorometric assay provides a quantitative measure of enzymatic activity at a specific point in time, while western blotting offers a semi-quantitative view of the protein's status, confirming the presence of the cleaved, active form.
| Feature | Ac-LEVD-AFC Fluorometric Assay | Western Blotting |
| Principle | Measures the kinetic enzymatic activity of caspase-4 by detecting the fluorescence of a cleaved substrate (AFC).[3][5] | Detects specific proteins based on molecular weight and antibody binding. Identifies the presence of pro-caspase-4 and its cleaved fragments.[6][7] |
| Primary Measurement | Catalytic rate (Enzyme Activity) | Protein abundance and cleavage status (presence of specific fragments).[6] |
| Quantification | Quantitative (Relative Fluorescence Units/µg protein/time) | Semi-Quantitative (Band densitometry relative to a loading control).[8] |
| Sensitivity | High; capable of detecting low levels of enzymatic activity. | Moderate to high, dependent on antibody affinity and protein abundance.[9] |
| Throughput | High (suitable for 96-well plate format) | Low to medium; more labor-intensive per sample. |
| Information Provided | Provides a numerical value for the functional activity of the caspase-4 enzyme pool in the lysate. | Confirms the proteolytic processing of pro-caspase-4 into its active subunits, providing visual evidence of activation and information on protein size.[6][10] |
| Potential Pitfalls | Substrate cross-reactivity with other caspases can occur.[11] | Antibody non-specificity; results are endpoint measurements and not kinetic. |
| Best Use Case | High-throughput screening of compounds, determining the kinetics of activation, quantifying functional enzyme levels. | Confirming activation, visualizing cleavage products, validating results from activity assays, analyzing specific protein isoforms.[9] |
Signaling and Experimental Workflows
Visualizing the biological and experimental processes is key to understanding how to correlate these assays.
Caspase-4 Activation in the Non-Canonical Inflammasome
The diagram below illustrates the pathway leading to caspase-4 activation. Cytosolic LPS, from Gram-negative bacteria, directly binds to the CARD domain of pro-caspase-4, inducing its oligomerization and auto-activation. Active caspase-4 then proceeds to cleave its primary substrate, Gasdermin D.
Caption: Non-canonical inflammasome activation pathway.
Workflow for Correlating Fluorometric Assay and Western Blot
This workflow demonstrates how to use both assays in a complementary fashion to robustly investigate caspase-4 activation.
Caption: Experimental workflow for comparing caspase-4 assays.
Experimental Protocols
Ac-LEVD-AFC Fluorometric Caspase-4 Activity Assay
This protocol is adapted from commercially available kits and provides a method for measuring caspase-4 activity in cell lysates.[3][4]
A. Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
Caspase-4 Substrate: Ac-LEVD-AFC (1 mM stock in DMSO)
-
Dithiothreitol (DTT, 1 M stock)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
B. Procedure:
-
Induce Caspase-4 Activation: Treat cells with the desired stimulus (e.g., electroporation of LPS) alongside an untreated control group.
-
Prepare Cell Lysates:
-
Harvest and pellet 2–5 million cells by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction:
-
Prepare the final 1X Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X buffer).[4]
-
In a 96-well plate, add 50 µL of cell lysate (normalized to 100-200 µg of total protein) to each well. Bring the total volume in each well to 50 µL with Cell Lysis Buffer if necessary.
-
Add 50 µL of the 1X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the 1 mM Ac-LEVD-AFC substrate to each well for a final concentration of 50 µM.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence (Ex: 400 nm, Em: 505 nm) every 5-10 minutes for 1-2 hours (kinetic mode) or as a single endpoint reading after 1-2 hours.
-
-
Data Analysis: Calculate the rate of increase in fluorescence (RFU/min). Normalize this rate to the protein concentration to determine the specific activity (RFU/min/µg). Compare the activity of treated samples to untreated controls to determine the fold-increase.
Western Blot for Caspase-4 Cleavage
This protocol outlines the detection of pro-caspase-4 and its cleaved fragments.
A. Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.[12]
-
SDS-PAGE gels (e.g., 12-15% polyacrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-Caspase-4 antibody (detects both pro-form and cleaved fragments).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
B. Procedure:
-
Prepare Cell Lysates:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20–40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-caspase-4 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Image the resulting chemiluminescence using a digital imager.
-
-
Analysis:
-
Identify the bands corresponding to pro-caspase-4 (~43 kDa) and its cleaved fragments (e.g., intermediate forms at ~40/32 kDa or the p20 subunit).[10]
-
Re-probe the blot with a loading control antibody to ensure equal protein loading.
-
Perform densitometry analysis to semi-quantify the ratio of cleaved caspase-4 to pro-caspase-4.
-
References
- 1. Mechanisms and Consequences of Noncanonical Inflammasome-Mediated Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the non-canonical inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. abcam.com [abcam.com]
- 5. Caspase-4 Substrate (Ac-LEVD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 6. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Caspase-4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Ac-IEPD-AFC: A Guide for Laboratory Professionals
For immediate reference, treat all Ac-IEPD-AFC waste as hazardous chemical waste. Segregate it from general laboratory trash and dispose of it according to your institution's specific chemical waste management protocols. This guide provides a comprehensive overview of the recommended disposal procedures for this compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), a fluorogenic substrate for granzyme B, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Safety Data Overview
| Property | Information | Source |
| Chemical Name | Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-trifluoromethylcoumarin | [2] |
| Synonyms | Ac-Ile-Glu-Pro-Asp-AFC | [2] |
| Molecular Formula | C₃₂H₃₈F₃N₅O₁₁ | [2] |
| Molecular Weight | 725.7 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml). Insoluble in water. | [1][2] |
| Storage | Store powder at -20°C or -80°C. Stock solutions should be stored at -20°C for up to 1 month or -80°C for up to 6 months.[3][4] | [3][4] |
| Known Hazards | Specific hazard information is not detailed in the provided search results. However, as with all laboratory chemicals, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Assume it is a hazardous substance. | General Laboratory Practice |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on standard laboratory practices for chemical waste disposal. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, experimental assays, and solvent rinses (e.g., DMSO, ethanol), in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-trifluoromethylcoumarin)".
-
Include the concentration (if known) and the solvent used (for liquid waste).
-
Indicate the date of waste accumulation.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure containers are sealed tightly to prevent spills or evaporation.
4. Disposal Request:
-
Once the waste container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
